molecular formula C10H7N3O2 B1326433 2-pyridin-3-ylpyrimidine-5-carboxylic acid CAS No. 933988-20-6

2-pyridin-3-ylpyrimidine-5-carboxylic acid

Cat. No.: B1326433
CAS No.: 933988-20-6
M. Wt: 201.18 g/mol
InChI Key: MORKTPRONBOIJR-UHFFFAOYSA-N
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Description

2-pyridin-3-ylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O2 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-3-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORKTPRONBOIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647961
Record name 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933988-20-6
Record name 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-pyridin-3-ylpyrimidine-5-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

This technical guide provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis involves a two-step process: the formation of a pyrimidine-5-carboxylic ester followed by its hydrolysis to the final carboxylic acid.

Core Synthesis Pathway

The synthesis proceeds through the formation of an ester precursor, methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate, which is then hydrolyzed to yield the target compound, this compound. This approach is based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2]

Reaction Scheme

Synthesis of this compound cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Ester Hydrolysis Amidine 3-Pyridinecarboxamidine hydrochloride Ester Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate Amidine->Ester DMF, 100 °C Enolate Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Enolate->Ester Ester_hydrolysis Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate Acid This compound Ester_hydrolysis->Acid Room Temperature NaOH 1M NaOH (aq) NaOH->Acid MeOH_THF Methanol/THF MeOH_THF->Acid

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters and typical conditions for ester hydrolysis of related compounds.[1][2][3]

Step 1: Synthesis of Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

This step involves the condensation of 3-pyridinecarboxamidine with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to form the pyrimidine ring.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Pyridinecarboxamidine hydrochloride157.591.58 g10.0
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol198.131.98 g10.0
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a stirred solution of 3-pyridinecarboxamidine hydrochloride (1.58 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL), add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.98 g, 10.0 mmol).

  • Heat the reaction mixture to 100 °C and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base. The conditions are adapted from the synthesis of a structurally similar compound.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (assuming 100% yield from Step 1)Moles (mmol)
Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate229.222.29 g10.0
1 M Sodium Hydroxide (aq)40.0020 mL20.0
Methanol (MeOH)32.0420 mL-
Tetrahydrofuran (THF)72.1120 mL-
1 M Hydrochloric Acid (aq)36.46As needed-

Procedure:

  • Dissolve methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (2.29 g, 10.0 mmol) in a mixture of methanol (20 mL) and tetrahydrofuran (20 mL).

  • To this solution, add 1 M aqueous sodium hydroxide (20 mL, 20.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Acidify the solution to pH 3-4 with 1 M hydrochloric acid, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Start reactants Combine Reactants: 3-Pyridinecarboxamidine HCl & Sodium Enolate in DMF start->reactants heating Heat at 100 °C for 1h reactants->heating hydrolysis_reactants Add Ester to MeOH/THF and 1M NaOH heating->hydrolysis_reactants extraction Aqueous Work-up and Ethyl Acetate Extraction stirring Stir at Room Temperature for 24h hydrolysis_reactants->stirring solvent_removal Solvent Removal stirring->solvent_removal purification_ester Column Chromatography (Silica Gel) acidification Acidification with 1M HCl solvent_removal->acidification filtration Filtration and Drying acidification->filtration final_product Final Product: This compound filtration->final_product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on literature for similar compounds. Actual yields may vary depending on experimental conditions.

StepProductTheoretical Yield (g)Expected Yield Range (%)Reference
1Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate2.2960-80[1]
2This compound2.1585-95[3]

References

An In-depth Technical Guide on the Physicochemical Properties of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific isomer 2-pyridin-3-ylpyrimidine-5-carboxylic acid is limited. This guide provides predicted data based on computational models for a closely related isomer, 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, and outlines the general experimental protocols for determining these properties. All data presented as "predicted" are computationally derived and should be confirmed via experimentation.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the scarcity of experimental data for this compound, the following table summarizes predicted values for the closely related isomer, 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, for reference.

Table 1: Summary of Predicted Physicochemical Properties for 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid

PropertyPredicted ValueData Source
Molecular Formula C₁₀H₇N₃O₂-
Molecular Weight 201.18 g/mol PubChem CID: 22710213[1]
XLogP3 0.3PubChem CID: 22710213[1]
Hydrogen Bond Donors 1PubChem CID: 22710213[1]
Hydrogen Bond Acceptors 5PubChem CID: 22710213[1]
Rotatable Bond Count 1PubChem CID: 22710213[1]
Exact Mass 201.053826475 DaPubChem CID: 22710213[1]
Topological Polar Surface Area 76 ŲPubChem CID: 22710213[1]
Heavy Atom Count 15PubChem CID: 22710213[1]

Experimental Protocols

Detailed experimental validation is essential to confirm the predicted properties. Below are standard methodologies for determining key physicochemical parameters for novel heterocyclic carboxylic acids.

Determination of Melting Point

The melting point provides an indication of purity.

  • Methodology: A small, powdered sample of the crystalline solid is placed into a capillary tube. The tube is heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range typically indicates a high degree of purity.

Determination of Solubility

Solubility is a crucial factor for drug delivery and formulation.[2][3][4][5]

  • Aqueous Solubility:

    • An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.

    • The vial is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • pH-Dependent Solubility: The above protocol is repeated using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2 to pH 10) to determine how solubility changes with the ionization state of the molecule.

  • Solubility in Organic Solvents: The protocol is also performed with common organic solvents (e.g., DMSO, ethanol, methanol) to establish solubility for in vitro assays and formulation development.[4][5]

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which affects its solubility, permeability, and target binding.

  • Potentiometric Titration:

    • A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant added) is generated. The inflection point of the curve, or the pH at which the compound is half-neutralized, corresponds to the pKa.[6]

  • UV-Vis Spectrophotometry:

    • The UV-Vis absorption spectrum of the compound is recorded in a series of buffers with varying pH values.

    • Changes in the absorbance at a specific wavelength, corresponding to the protonated and deprotonated species, are plotted against pH.

    • The resulting sigmoidal curve is analyzed, and the inflection point reveals the pKa value. This method is particularly useful for compounds with low solubility.

Determination of Partition Coefficient (LogP)

The LogP (or LogD at a specific pH) value indicates the lipophilicity of a compound, which is a key predictor of its membrane permeability and metabolic stability.

  • Shake-Flask Method (Octanol-Water Partitioning):

    • A solution of the compound is prepared in either n-octanol or water.

    • This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel. For LogD, the aqueous phase is a buffer of a specific pH (e.g., 7.4).

    • The mixture is shaken vigorously to allow for partitioning and then left to separate completely.

    • The concentration of the compound in both the aqueous and n-octanol phases is measured using an analytical technique like HPLC-UV.

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Characterization Workflow

As no specific biological signaling pathways for this compound are documented, the following diagram illustrates a general workflow for the synthesis and characterization of such a novel chemical entity. The synthesis of related pyrimidine derivatives often involves the cyclisation of precursors with amidinium salts.[7][8]

G cluster_physchem synthesis Synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS, FT-IR) purification->structure purity Purity Analysis (HPLC, LC-MS) purification->purity physchem Physicochemical Characterization purity->physchem solubility Solubility physchem->solubility pka pKa physchem->pka logp LogP / LogD physchem->logp melting Melting Point physchem->melting stability Stability Assessment physchem->stability

Caption: General workflow for the synthesis and characterization of a novel compound.

Potential Biological Significance

References

An In-depth Technical Guide to 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific isomer, this document focuses on a robust, generalizable synthetic protocol and discusses the compound's properties and potential biological activities in the context of its close structural isomers, 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid.

Chemical Structure and Identification

This compound belongs to a class of compounds characterized by a pyridine ring linked to a pyrimidine-5-carboxylic acid scaffold. While a specific CAS number for the 2-pyridin-3-yl isomer is not prominently listed in major chemical databases, its structural isomers are well-documented. The fundamental properties are shared across these isomers.

Structure:

(SMILES representation for 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid)

Physicochemical Data for Structural Isomers:

Property2-(pyridin-3-yl)pyrimidine-5-carboxylic acid (Predicted)2-(pyridin-2-yl)pyrimidine-5-carboxylic acid[1]2-(pyridin-4-yl)pyrimidine-5-carboxylic acid[2]
CAS Number Not readily available933988-22-8[1]259807-47-1[2]
Molecular Formula C₁₀H₇N₃O₂C₁₀H₇N₃O₂C₁₀H₇N₃O₂
Molecular Weight 201.18 g/mol 201.18 g/mol 201.18 g/mol [2]
Exact Mass 201.0538 Da201.0538 Da201.0538 Da[2]
IUPAC Name 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid2-(pyridin-2-yl)pyrimidine-5-carboxylic acid2-(pyridin-4-yl)pyrimidine-5-carboxylic acid[2]

Synthesis and Experimental Protocols

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which is directly applicable for preparing the title compound. The process involves the reaction of an appropriate amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, followed by hydrolysis of the resulting ester.[3]

The synthesis can be visualized as a two-stage process: preparation of a key pyrimidine precursor followed by its reaction with the corresponding pyridine amidine and subsequent hydrolysis.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Cyclization and Hydrolysis A Methyl 3,3-dimethoxypropionate + Methyl Formate B Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol A->B  NaH, THF   C 3-Pyridinecarboxamidine (Amidinium Salt) D Methyl 2-(pyridin-3-yl)pyrimidine- 5-carboxylate E 2-(pyridin-3-yl)pyrimidine- 5-carboxylic acid D->E  NaOH, H₂O/MeOH   B_C_edge->D  Methanol, Reflux  

Caption: General synthetic workflow for this compound.

The following protocols are adapted from the general procedure described by Zhichkin, P., et al. (2002)[3].

Protocol 2.1: Synthesis of the Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Reagents and Setup:

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl 3,3-dimethoxypropionate

    • Methyl formate

    • Anhydrous tetrahydrofuran (THF)

    • Nitrogen atmosphere, magnetic stirrer, and reflux condenser.

  • Procedure: a. A suspension of sodium hydride in anhydrous THF is prepared in a flask under a nitrogen atmosphere. b. A solution of methyl 3,3-dimethoxypropionate and methyl formate in THF is added dropwise to the sodium hydride suspension at a controlled temperature. c. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). d. The resulting precipitate is filtered, washed with anhydrous ether, and dried under vacuum to yield the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Protocol 2.2: Synthesis of Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

  • Reagents and Setup:

    • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (from Protocol 2.1)

    • 3-Pyridinecarboxamidine hydrochloride (or corresponding amidinium salt)

    • Anhydrous methanol

    • Nitrogen atmosphere, magnetic stirrer, and reflux condenser.

  • Procedure: a. The sodium salt intermediate and 3-pyridinecarboxamidine hydrochloride are suspended in anhydrous methanol under a nitrogen atmosphere. b. The mixture is heated to reflux and stirred for several hours until the starting material is consumed. c. The reaction mixture is cooled, and the solvent is removed under reduced pressure. d. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). e. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. f. The crude product is purified by column chromatography to yield the desired ester.

Protocol 2.3: Hydrolysis to 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid

  • Reagents and Setup:

    • Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (from Protocol 2.2)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol/Water or THF/Water solvent system.

  • Procedure: a. The ester is dissolved in a mixture of methanol and water. b. An aqueous solution of NaOH is added, and the mixture is stirred at room temperature. c. Upon completion of the hydrolysis, the methanol is removed in vacuo. d. The remaining aqueous solution is acidified with HCl to precipitate the carboxylic acid. e. The solid product is collected by filtration, washed with water, and dried.

Potential Biological and Pharmacological Activity

The pyrimidine moiety is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Compounds incorporating the 2-(pyridin-yl)pyrimidine scaffold have been investigated for various therapeutic applications.

Logical Relationship of Core Structure to Biological Activity:

G A 2-Pyridinylpyrimidine Core B Antimicrobial A->B C Antiviral A->C D Antitumor A->D E Anti-fibrotic A->E

Caption: Biological activities associated with the 2-pyridinylpyrimidine scaffold.

  • Anti-fibrotic Activity: Derivatives of 2-(pyridin-2-yl)pyrimidine have been synthesized and evaluated for their potential to treat fibrosis. Some compounds showed promising activity against immortalized rat hepatic stellate cells (HSC-T6), suggesting potential as inhibitors of collagen prolyl 4-hydroxylases.

  • Antimicrobial and Antiviral Activity: The pyrimidine nucleus is a core component of several antimicrobial and antiviral drugs. The incorporation of a pyridine ring can modulate this activity, and various derivatives are often screened for efficacy against bacterial, fungal, and viral targets.

  • Antitumor Activity: Many kinase inhibitors and other anticancer agents feature pyrimidine-based scaffolds. The specific substitution pattern on the pyrimidine and pyridine rings is crucial for target selectivity and potency.

Professionals in drug development can leverage the synthetic accessibility of this scaffold to create libraries of analogs for screening against various biological targets, including kinases, polymerases, and other enzymes implicated in disease. The carboxylic acid group provides a convenient handle for further chemical modification, such as amide coupling, to explore structure-activity relationships.

References

Biological Activity of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridin-3-ylpyrimidine-5-carboxylic acid scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the reported biological activities, experimental methodologies, and potential mechanisms of action for this class of compounds.

Anticancer Activity

Derivatives of the pyridinyl-pyrimidine core have shown significant potential as anticancer agents, with several studies reporting potent inhibitory activity against various cancer cell lines. The primary mechanism of action for some of these compounds has been identified as the inhibition of crucial kinases involved in cancer cell proliferation and survival, such as Bcr-Abl.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives and related structures against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget/Cell LineIC50 (µM)Reference
Series of pyridin-3-yl pyrimidines [1]
A2Bcr-AblPotent[1]
A8Bcr-AblPotent[1]
A9Bcr-AblPotent[1]
Pyrido[2,3-d]pyrimidine Derivatives
Compound (12)SNU-16 (Gastric Cancer)Excellent[2]
Compound (17)MV4-11, HT-29, MCF-7, HeLaComparable to Palbociclib[2]
Compound (18)4T1 (Breast Cancer)In vivo efficacy[2]
Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Compound (20)HCT-116 (Colon Cancer)-[2]

It is important to note that many reported pyrimidine derivatives with anticancer activity are structurally related to the core topic of this guide, suggesting the potential for this compound derivatives to exhibit similar or enhanced activities.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of pyridinyl-pyrimidine derivatives are often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell growth and survival.

Bcr-Abl Inhibition Pathway:

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1] Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and inhibit apoptosis.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl Tyrosine Kinase Substrate Substrate (e.g., CrkL) BCR_ABL->Substrate ATP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate ADP Proliferation Cell Proliferation P_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis P_Substrate->Apoptosis_Inhibition Inhibitor 2-Pyridin-3-ylpyrimidine -5-carboxylic acid Derivative Inhibitor->BCR_ABL Inhibition LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 2-Pyridin-3-ylpyrimidine -5-carboxylic acid Derivative Inhibitor->LOX Inhibition Synthesis_Workflow Start Starting Materials Step1 Pyrimidine Ring Formation Start->Step1 Step2 Introduction of Pyridine Moiety Step1->Step2 Intermediate 2-Pyridin-3-ylpyrimidine -5-carboxylate Ester Step2->Intermediate Step3 Hydrolysis Intermediate->Step3 Carboxylic_Acid 2-Pyridin-3-ylpyrimidine -5-carboxylic Acid Step3->Carboxylic_Acid Step4 Amide/Ester Formation Carboxylic_Acid->Step4 Final Target Derivatives Step4->Final

References

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific mechanism of action for a compound identified as 2-pyridin-3-ylpyrimidine-5-carboxylic acid. The following guide is a scientifically informed hypothesis based on the analysis of its core structural components: a pyrimidine ring, a pyridine ring, and a carboxylic acid moiety. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction: A Structure-Based Hypothesis

The chemical structure of this compound suggests a high probability of interaction with biological macromolecules, particularly enzymes. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1][2] The pyridine ring can participate in various interactions, including hydrogen bonding and pi-stacking, contributing to binding affinity and selectivity.[3][4] The carboxylic acid group, often ionized at physiological pH, is a strong hydrogen bond donor and acceptor and can form critical salt-bridge interactions with positively charged amino acid residues in a protein's active site.[5][6]

Given these features, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases . Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] This guide will explore this hypothesized mechanism in detail.

Hypothesized Mechanism of Action: Kinase Inhibition

We postulate that this compound acts as an ATP-competitive kinase inhibitor. In this model, the molecule binds to the ATP-binding pocket of a kinase, preventing the phosphorylation of its substrate and thereby interrupting the downstream signaling cascade.

Key Interactions:

  • Pyrimidine Core: The pyrimidine ring is hypothesized to form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors.[2]

  • Pyridine Ring: The 3-pyridyl substituent likely extends into a specificity pocket, where it can form additional hydrogen bonds or van der Waals interactions, contributing to the inhibitor's selectivity for a particular kinase or kinase family.[3]

  • Carboxylic Acid: The 5-carboxylic acid group is predicted to form a strong ionic bond or hydrogen bond with a conserved lysine or other positively charged residue in the ATP-binding site, significantly enhancing binding affinity.[5]

Potential Kinase Targets

Based on the prevalence of the pyrimidine scaffold in known kinase inhibitors, potential targets for this compound could include:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[7][9]

  • Serine/Threonine Kinases: Including those in the MAP kinase pathway (e.g., MEK, ERK) and cell cycle-related kinases (e.g., CDKs).

Data Presentation: Illustrative Quantitative Data

To characterize the potency and selectivity of a novel kinase inhibitor, a series of biochemical and cellular assays are typically performed. The following tables present hypothetical data for "Compound X" (representing this compound) to illustrate expected findings.

Table 1: Biochemical Potency of Compound X against a Panel of Kinases

Kinase TargetIC50 (nM)
Kinase A15
Kinase B85
Kinase C250
Kinase D>10,000
Kinase E>10,000

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of Compound X in Cancer Cell Lines

Cell LineTarget KinaseEC50 (nM)
Cell Line 1 (Kinase A dependent)Kinase A50
Cell Line 2 (Kinase B dependent)Kinase B300
Cell Line 3 (Control)->10,000

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the mechanism of action of a compound like this compound.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of the test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Biotinylated peptide substrate specific for each kinase

  • ATP

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a mixture of the kinase and its specific biotinylated peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To determine the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence on a plate reader.

  • Calculate the percent viability for each compound concentration and determine the EC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Hypothesized_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates CompoundX 2-pyridin-3-ylpyrimidine- 5-carboxylic acid CompoundX->RTK Inhibits ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Activates

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis (this compound) Biochem Biochemical Screening (In vitro Kinase Assays) Start->Biochem Selectivity Selectivity Profiling (Broad Kinase Panel) Biochem->Selectivity Potency Potency Determination (IC50 Values) Biochem->Potency Cellular Cell-Based Assays (Proliferation, Target Engagement) Efficacy Cellular Efficacy (EC50 Values) Cellular->Efficacy Selectivity->Cellular Potency->Cellular InVivo In Vivo Studies (Xenograft Models) Efficacy->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD End Lead Optimization PKPD->End

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion

While the precise molecular target and mechanism of action of this compound remain to be elucidated through empirical studies, its chemical structure strongly suggests a role as a kinase inhibitor. The pyrimidine core, substituted with a pyridine and a carboxylic acid, provides a robust framework for potent and selective inhibition of protein kinases. The experimental protocols and workflows detailed in this guide provide a clear path for the investigation and validation of this hypothesis. Further research into this and structurally related compounds could lead to the development of novel therapeutics for a range of diseases.

References

The Advent and Ascendance of Pyridinylpyrimidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylpyrimidine carboxylic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, most notably protein kinases. This technical guide provides an in-depth exploration of the discovery, history, and key developments of this important class of molecules. We will delve into their synthesis, biological activities, and the signaling pathways they modulate, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols and systematically organized quantitative data are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: From Heterocyclic Curiosities to Potent Therapeutics

The story of pyridinylpyrimidine carboxylic acids is built upon the foundational discoveries in the chemistry of their parent heterocycles: pyridine and pyrimidine. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent compound, pyrimidine, was first synthesized by Gabriel in 1900.[2] Pyridine and its carboxylic acid derivatives, such as nicotinic acid (a form of vitamin B3), have long been recognized for their biological significance.[3]

While early work focused on the individual properties of these heterocycles, the deliberate combination of the pyridine and pyrimidine rings to create pyridinylpyrimidine structures is a more recent development, largely driven by the demands of modern drug discovery. The initial explorations into this specific scaffold are not extensively documented in a single historical account but can be traced through the evolution of kinase inhibitor research.

The true ascent of pyridinylpyrimidine derivatives began in the late 20th and early 21st centuries with the concerted effort to develop targeted cancer therapies. The recognition that the pyridinylpyrimidine core could serve as an effective hinge-binding motif for ATP-competitive kinase inhibitors marked a turning point. This led to the design and synthesis of numerous derivatives, culminating in the discovery of potent and selective inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyridinylpyrimidine carboxylic acids can be achieved through several strategic approaches, often involving the construction of the pyrimidine ring onto a pre-functionalized pyridine derivative or vice versa. A common strategy involves the condensation of a pyridine-containing amidine with a three-carbon building block bearing a carboxylate or a precursor group.

One illustrative synthetic route to a 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid derivative is outlined below. This multi-step synthesis culminates in a key intermediate that can be further diversified.

Experimental Workflow: Synthesis of a 2-(Pyridin-2-yl)pyrimidine Derivative

G cluster_0 Synthesis of Key Intermediate cluster_1 Amide Coupling start Ethyl 6-carbamimidoylnicotinate hydrochloride reagent1 Benzyl 1,2,3-triazine-5-carboxylate K2CO3, CH3CN start->reagent1 Diels-Alder reaction intermediate1 Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate reagent1->intermediate1 reagent2 H2, Pd/C MeOH intermediate1->reagent2 Hydrogenolysis intermediate2 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid reagent2->intermediate2 reagent3 HOBT, EDCI DMF, DCM intermediate2->reagent3 Activation reagent4 Substituted Amine Triethylamine reagent3->reagent4 Amide bond formation final_product Final Pyridinylpyrimidine Carboxamide Derivatives reagent4->final_product

Caption: Synthetic workflow for a 2-(pyridin-2-yl)pyrimidine derivative.

Detailed Experimental Protocol: Synthesis of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid[4]
  • Synthesis of Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate: To a stirring solution of ethyl 6-carbamimidoylnicotinate hydrochloride (100 mg, 0.5 mmol) and K₂CO₃ (139 mg, 1 mmol) in acetonitrile (20 mL), benzyl 1,2,3-triazine-5-carboxylate (80 mg, 0.5 mmol) was added. The reaction mixture was stirred at room temperature for 8 hours. The mixture was then extracted three times with ethyl acetate (20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Synthesis of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid: A solution of benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (5.7 g, 15.69 mmol) in methanol (150 mL) was added to palladium on carbon (200 mg, 0.18 mmol). The reaction mixture was subjected to a hydrogen atmosphere for 24 hours. The catalyst was removed by filtration through Celite, and the solvent was removed in vacuo to yield the title compound.

Biological Activities and Therapeutic Potential

Pyridinylpyrimidine carboxylic acids have demonstrated a broad spectrum of biological activities, with their most significant impact being in the field of oncology as kinase inhibitors.

Inhibition of Bcr-Abl Kinase in Chronic Myeloid Leukemia (CML)

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Several pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against Bcr-Abl.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a number of downstream signaling pathways that lead to increased cell proliferation and survival, and reduced apoptosis.[4][5] Key among these are the Ras/MAPK and PI3K/Akt pathways.

Bcr_Abl_Signaling Bcr_Abl Bcr-Abl Grb2 Grb2 Bcr_Abl->Grb2 Gab2 Gab2 Bcr_Abl->Gab2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Gab2->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: Simplified Bcr-Abl signaling pathway.

Quantitative Data: Bcr-Abl Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyridin-3-yl pyrimidine derivatives against the Bcr-Abl kinase and their anti-proliferative effects on CML cell lines.

CompoundBcr-Abl IC₅₀ (nM)K562 Cell Proliferation IC₅₀ (µM)Reference
A22.50.12[6]
A81.80.09[6]
A93.10.15[6]
Inhibition of Bruton's Tyrosine Kinase (Btk) in B-cell Malignancies

Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases. Pyridine and pyrimidine carboxamides have been developed as potent and selective covalent inhibitors of Btk.

Btk Signaling Pathway

Upon BCR engagement, a signaling cascade is initiated that leads to the activation of Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[7]

Btk_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Btk Lyn_Syk->Btk PLCG2 PLCγ2 Btk->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Downstream_Signaling Downstream Signaling (NF-κB, NFAT) Ca_flux->Downstream_Signaling Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Signaling->Gene_Expression

Caption: Simplified Btk signaling pathway.

Quantitative Data: Btk Inhibition

The inhibitory potency of representative pyridinylpyrimidine-based Btk inhibitors is presented below.

CompoundBtk Enzymatic IC₅₀ (nM)Cellular Btk Inhibition IC₅₀ (nM)Reference
Compound 13550 (human whole blood)[8]
Compound 6d0.625 (human whole blood)[8]
Other Biological Activities

Beyond kinase inhibition, pyridinylpyrimidine carboxylic acids and their derivatives have been investigated for other therapeutic applications, including as antimicrobial agents. For instance, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid have shown promising antimicrobial activity.[9]

Experimental Methodologies

Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by the kinase.

Example Protocol: ADP-Glo™ Kinase Assay for Btk

  • Reaction Setup: A reaction mixture is prepared containing the Btk enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from the dose-response curve.

Cellular Assays

Cell-based assays are crucial for evaluating the efficacy of compounds in a more physiologically relevant context. These assays can measure various cellular processes, such as cell proliferation, apoptosis, and the inhibition of specific signaling pathways.

Example Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., K562 for Bcr-Abl) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion and Future Directions

The pyridinylpyrimidine carboxylic acid scaffold has proven to be a highly fruitful starting point for the development of targeted therapies, particularly kinase inhibitors. The journey from the fundamental chemistry of its constituent heterocycles to the design of potent and selective drugs highlights the power of rational drug design. The continued exploration of this versatile scaffold, aided by a deeper understanding of disease biology and advanced synthetic methodologies, holds immense promise for the discovery of novel therapeutics to address unmet medical needs in oncology and beyond. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic targets, and developing next-generation inhibitors that can overcome drug resistance.

References

Spectroscopic and Structural Elucidation of 2-pyridin-3-ylpyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of pyridine and pyrimidine scaffolds in pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, along with a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] The predicted chemical shifts for this compound are presented below. Predictions are based on established chemical shift ranges for pyridine, pyrimidine, and carboxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine-H4/H6~9.3s-
Pyridine-H2~9.2d~2.0
Pyridine-H6~8.8dd~4.8, 1.5
Pyridine-H4~8.5dt~8.0, 2.0
Pyridine-H5~7.6ddd~8.0, 4.8, 0.8
Carboxyl-OH>12.0br s-

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). s = singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxyl C=O~165
Pyrimidine-C2~160
Pyrimidine-C4/C6~158
Pyridine-C2~152
Pyridine-C6~150
Pyridine-C4~138
Pyridine-C3~132
Pyrimidine-C5~125
Pyridine-C5~124

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for this compound are summarized below, highlighting the characteristic absorptions of the carboxylic acid and the aromatic rings.[3]

Table 3: Predicted IR Spectroscopic Data

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic acid dimer)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C=O stretch (Carboxylic acid)1725-1700Strong
C=N and C=C stretch (Aromatic rings)1600-1450Medium-Strong
C-O stretch (Carboxylic acid)1320-1210Medium
O-H bend (Carboxylic acid)950-910Broad

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 215.19 g/mol ), Electrospray Ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (Protonated molecule)216.06
[M-H]⁻ (Deprotonated molecule)214.05
[M-COOH]⁺ (Loss of carboxyl group)170.06
[M+Na]⁺ (Sodium adduct)238.04

M represents the parent molecule.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Methodology (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] A small amount of formic acid can be added to promote protonation for positive ion mode, or ammonium hydroxide for negative ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8]

  • Data Acquisition:

    • Acquire the full scan mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of 2-pyridin-3-ylpyrimidine- 5-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity - 3D Structure Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Verification Structure Verification Data_Integration->Structure_Verification

Caption: Workflow for Compound Characterization.

Logical Relationships in NMR Analysis

The following diagram outlines the logical connections between different NMR experiments and the structural information they provide for a molecule like this compound.

NMR_Logic cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Derived Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & Integration H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Environments C13_NMR->Carbon_Types H_H_Conn ¹H-¹H Connectivity (2-3 bonds) COSY->H_H_Conn C_H_Conn ¹³C-¹H Connectivity (1 bond) HSQC->C_H_Conn Long_Range_Conn Long-Range C-H Connectivity (2-4 bonds) HMBC->Long_Range_Conn Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Conn->Final_Structure C_H_Conn->Final_Structure Long_Range_Conn->Final_Structure

Caption: NMR Experiment and Information Flow.

References

A Technical Guide to the Characterization of 2-pyridin-3-ylpyrimidine-5-carboxylic Acid: Solubility and Stability for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties, solubility, and stability of the novel heterocyclic compound, 2-pyridin-3-ylpyrimidine-5-carboxylic acid. Given the importance of this scaffold in medicinal chemistry, this document outlines the key experimental protocols and in silico predictions necessary for its evaluation as a potential drug candidate. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required for the thorough characterization of this and similar molecules.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Its Isomers

PropertyThis compound (Predicted)2-pyridin-4-ylpyrimidine-5-carboxylic acid (Predicted)[1]Pyridine-3,5-dicarboxylic acid (Predicted)[2]
Molecular Formula C₁₀H₇N₃O₂C₁₀H₇N₃O₂C₇H₅NO₄
Molecular Weight 201.18 g/mol 201.18 g/mol 167.12 g/mol
logP ~0.5 - 1.5 (estimated)0.3-0.09
pKa (Strongest Acidic) ~3.5 - 4.5 (estimated)Not available3.38
pKa (Strongest Basic) ~2.0 - 3.0 (estimated)Not available1.4
Polar Surface Area ~76 Ų76 Ų87.49 Ų

Note: Predicted values are generated using various computational algorithms and should be confirmed experimentally.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and its suitability for various formulations. The assessment of solubility is typically categorized into kinetic and thermodynamic measurements.

Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer. This is particularly relevant in early discovery for screening large numbers of compounds.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubation : Shake the plate at room temperature for a defined period, typically 1-2 hours.

  • Measurement : Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent at equilibrium and is considered the "true solubility".

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS at various pH values).

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation : Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification : Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Below is a logical workflow for a comprehensive solubility assessment.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_solid Solid Compound thermo_assay Shake-Flask Assay prep_solid->thermo_assay prep_dmso DMSO Stock kin_assay Nephelometric Assay prep_dmso->kin_assay kin_result Kinetic Solubility Value kin_assay->kin_result thermo_analysis HPLC Analysis thermo_assay->thermo_analysis thermo_result Thermodynamic Solubility Value thermo_analysis->thermo_result

Workflow for Solubility Assessment.

Stability Evaluation

Assessing the chemical stability of a drug candidate under various stress conditions is mandated by regulatory bodies to understand its degradation pathways and to establish its shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 80°C for 48 hours
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4][5][6]

Experimental Protocol: General Forced Degradation

  • Sample Preparation : Prepare solutions of this compound in the respective stressor solutions (acid, base, H₂O₂) and in a suitable solvent for thermal and photostability testing.

  • Stress Application : Expose the samples to the conditions outlined in Table 2.

  • Neutralization : For acid and base hydrolysis samples, neutralize the solutions after the stress period.

  • Analysis : Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The workflow for a forced degradation study is depicted below.

G cluster_stress Stress Conditions start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photostability start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Degradation Profile & Pathway Elucidation analysis->report

Forced Degradation Study Workflow.
pH-Dependent Stability

The stability of a compound as a function of pH is crucial, especially for oral dosage forms that will encounter a wide pH range in the gastrointestinal tract.

Experimental Protocol: pH-Rate Profile

  • Buffer Preparation : Prepare a series of buffers covering a pH range from approximately 2 to 10.

  • Sample Incubation : Prepare solutions of this compound in each buffer and incubate them at a constant temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Sampling : At various time points, withdraw aliquots from each solution.

  • Analysis : Quantify the remaining concentration of the parent compound in each aliquot using a validated HPLC method.

  • Data Analysis : For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH provides the pH-rate profile.

Relevance in Drug Discovery and Potential Signaling Pathways

The 2-pyridinylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[7] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Compounds with a similar core structure to this compound have been reported as inhibitors of several important kinase families:

  • Epidermal Growth Factor Receptor (EGFR) : Pyrimidine derivatives are the cornerstone of many EGFR inhibitors used in the treatment of non-small-cell lung cancer.[3][8][9]

  • Janus Kinases (JAKs) : The pyrimidine scaffold is also central to the design of JAK inhibitors for autoimmune diseases.[6][10][11][12][13]

  • Cyclin-Dependent Kinases (CDKs) : Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, are potent CDK inhibitors with anti-cancer activity.[14][15][16][17][18]

  • Phosphoinositide 3-Kinases (PI3Ks) : Pyrimidine-based compounds have been developed as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[19][20][21][22]

A simplified representation of a generic kinase signaling pathway that could be targeted by a this compound derivative is shown below.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream P Inhibitor 2-pyridin-3-ylpyrimidine- 5-carboxylic acid derivative Inhibitor->Receptor ATP ATP ADP ADP ATP->ADP Response Cellular Response (Proliferation, Survival) Downstream->Response

Generic Kinase Inhibition Pathway.

Conclusion

This technical guide provides a roadmap for the comprehensive characterization of this compound. While specific experimental data for this compound is not yet publicly available, the provided protocols for assessing solubility and stability are based on industry-standard practices. The established importance of the pyridinylpyrimidine scaffold in targeting key signaling pathways underscores the potential of this compound as a valuable starting point for drug discovery programs. The successful execution of the described experimental workflows will be critical in elucidating its therapeutic potential.

References

Potential Therapeutic Targets of 2-pyridin-3-ylpyrimidine-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-pyridin-3-ylpyrimidine-5-carboxylic acid. Due to the limited direct research on this specific molecule, this document focuses on the biological activities and established targets of structurally similar pyrimidine and pyridine derivatives. By examining the structure-activity relationships of these analogs, we can infer potential applications and guide future research for the title compound. This guide summarizes key findings on related compounds, including their anticancer, anti-fibrotic, and anti-inflammatory properties, and details the experimental methodologies used in these seminal studies.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Similarly, pyridine-containing molecules have demonstrated significant therapeutic potential.[3] The combination of these two pharmacophores in this compound suggests a high potential for biological activity. This guide synthesizes existing research on analogous compounds to propose and explore potential therapeutic targets.

Inferred Potential Therapeutic Targets

Based on the biological activities of structurally related compounds, the following therapeutic targets and pathways are proposed for this compound.

Anticancer Activity: Targeting Gankyrin and c-Met

Derivatives of 2,5-substituted pyrimidines have been investigated as small-molecule binders of Gankyrin, an oncoprotein overexpressed in many cancers that plays a role in cell proliferation and tumor progression.[4] Additionally, pyridine and pyrimidine derivatives have been developed as potent type II inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in tumor growth and metastasis.[5]

dot

Gankyrin_cMet_Signaling cMet c-Met Receptor Proliferation Cell Proliferation cMet->Proliferation Activates Gankyrin Gankyrin Proteasome Proteasome Gankyrin->Proteasome Promotes degradation of Gankyrin->Proliferation Promotes p53 p53 Proteasome->p53 Degrades Rb Rb Proteasome->Rb Degrades Apoptosis Apoptosis p53->Apoptosis Induces Rb->Proliferation Inhibits Synthesis_Workflow Start 2-chloropyrimidine- 5-carboxylic acid Intermediate1 Key Intermediate (Amine Substitution) Start->Intermediate1 Intermediate2 Acid Chloride Formation Intermediate1->Intermediate2 Final Final Compound (Amide Coupling) Intermediate2->Final Reagent1 Amine, K2CO3, DMF, 120°C Reagent2 Oxalyl Chloride, DMF, DIPEA, CH2Cl2 Reagent3 Amine Intermediate

References

In Silico Modeling of Pyridine-Pyrimidine Carboxylic Acid Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive framework for the in silico characterization of 2-pyridin-3-ylpyrimidine-5-carboxylic acid and its analogs, a class of compounds with significant potential for interacting with various biological targets. This document outlines a systematic approach, from target identification and computational modeling to the interpretation of results, serving as a methodological blueprint for researchers in drug discovery. It details standardized protocols for key in silico experiments, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, and provides examples of how to present the resulting data for effective analysis and communication.

Introduction to Pyridine-Pyrimidine Scaffolds in Drug Discovery

Pyridine and pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic characteristics of these heterocyclic systems, such as their ability to act as hydrogen bond donors and acceptors and participate in π–π stacking interactions, make them versatile pharmacophores for designing molecules that can bind with high affinity and selectivity to biological targets.[3] this compound combines features of both scaffolds, suggesting its potential to interact with a range of protein targets, such as kinases, proteases, and metabolic enzymes.

In silico modeling techniques are indispensable in modern drug discovery for predicting and analyzing the interactions of small molecules with their biological targets at an atomic level. These computational methods accelerate the drug development process by enabling the rational design of new compounds, the optimization of lead candidates, and the elucidation of mechanisms of action.

Methodology: A Step-by-Step Guide to In Silico Analysis

This section details the experimental protocols for a comprehensive in silico evaluation of this compound and its analogs. The overall workflow is depicted in the diagram below.

cluster_prep Preparation cluster_modeling Computational Modeling cluster_analysis Analysis and Interpretation Target_Prep Target Protein Preparation (PDB Retrieval, Cleaning) Docking Molecular Docking (Binding Pose Prediction) Target_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability and Fluctuation Analysis) Docking->MD_Sim Binding_Affinity Binding Affinity Calculation (MM/GBSA or MM/PBSA) MD_Sim->Binding_Affinity Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Binding_Affinity->Interaction_Analysis Pharmacophore Pharmacophore Modeling (Feature Identification) Interaction_Analysis->Pharmacophore QSAR QSAR (Activity Prediction for Analogs) Pharmacophore->QSAR

Caption: Workflow for a typical in silico modeling study.

Target Identification and Preparation

The initial step involves identifying a putative protein target. Based on literature for similar scaffolds, potential targets include α-amylase for anti-diabetic effects, cyclooxygenase (COX) enzymes for anti-inflammatory activity, and various kinases in cancer pathways.[1][4][5]

Protocol:

  • Target Selection: Identify a protein of interest (e.g., α-amylase, PDB ID: 1B2Y).

  • Structure Retrieval: Download the 3D crystal structure from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

    • Perform energy minimization to relieve any steric clashes.

Ligand Preparation

The 2D structure of this compound is used to generate a 3D conformation for docking.

Protocol:

  • 2D to 3D Conversion: Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and convert it to a 3D format.

  • Ligand Optimization:

    • Generate multiple conformers to explore the conformational space.

    • Perform energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy conformation.

    • Assign appropriate partial charges.

Molecular Docking

Molecular docking predicts the preferred binding orientation and affinity of the ligand within the active site of the target protein.[6]

Protocol:

  • Grid Generation: Define the binding site on the target protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated to encompass this active site.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined grid.

  • Pose Analysis: Analyze the resulting binding poses and their corresponding docking scores (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the protein-ligand complex and to observe its dynamic behavior over time.[7]

Protocol:

  • System Setup: Place the docked protein-ligand complex in a periodic box of solvent (e.g., TIP3P water model).

  • Neutralization: Add counter-ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps, gradually heating the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm) while applying restraints to the protein and ligand, which are then slowly released.

  • Production Run: Run the simulation for a sufficient time (e.g., 50-100 ns) without restraints.

  • Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe key intermolecular interactions over time.

Results and Data Presentation

This section provides templates for presenting quantitative data from in silico analyses. The data presented here is hypothetical and for illustrative purposes.

Molecular Docking and Binding Affinity

The results from molecular docking studies are typically summarized in a table that includes the binding energy and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound Analogs against α-Amylase

Compound IDBinding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/π-π)
This compound -7.5Asp197, Glu233Trp59, Tyr62
Analog A (4'-Cl)-8.2Asp197, Glu233, Arg195Trp59, Tyr62, His201
Analog B (4'-OCH3)-7.9Asp197, Glu233Trp59, Tyr62
Analog C (5'-F)-7.6Asp197, Glu233Trp59
Acarbose (Control)-9.1Asp197, Glu233, Asp300Trp59, Tyr151
Pharmacophore Modeling

A pharmacophore model identifies the essential chemical features required for biological activity.

Table 2: Hypothetical Pharmacophore Features for α-Amylase Inhibitors

FeatureTypeLocation (Relative Coordinates)
HBA 1Hydrogen Bond Acceptor(x1, y1, z1)
HBD 1Hydrogen Bond Donor(x2, y2, z2)
ARO 1Aromatic Ring(x3, y3, z3)
ARO 2Aromatic Ring(x4, y4, z4)
NEG 1Negative Ionizable(x5, y5, z5)

Visualization of Interactions and Pathways

Visual representations are crucial for understanding complex biological systems and computational results.

Hypothetical Signaling Pathway

If the compound is found to inhibit a kinase (e.g., a tyrosine kinase), its effect on a signaling pathway can be visualized. The diagram below illustrates a hypothetical pathway where the compound acts as an inhibitor.

GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor RAS RAS Receptor->RAS P Compound 2-pyridin-3-ylpyrimidine- 5-carboxylic acid Compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a robust framework for the in silico investigation of this compound and its analogs. By following these detailed protocols, researchers can effectively predict binding modes, estimate binding affinities, and understand the dynamic behavior of these compounds with their protein targets. The hypothetical data and visualizations serve as a template for presenting research findings in a clear and concise manner.

The insights gained from these computational studies can guide the synthesis of more potent and selective analogs, ultimately accelerating the discovery of novel therapeutics. Future work should focus on the experimental validation of these in silico predictions through in vitro binding assays and cell-based functional assays to confirm the biological activity of this promising class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Antifibrotic Evaluation of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of effective antifibrotic therapies remains a significant challenge in modern medicine. This document provides detailed protocols for the synthesis of a promising small molecule, 2-pyridin-3-ylpyrimidine-5-carboxylic acid, and its evaluation in antifibrotic research. The methodologies outlined herein are intended to guide researchers in the chemical synthesis and biological assessment of this compound and its analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an ester intermediate followed by hydrolysis. A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1] This intermediate is then hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate

  • Preparation of 3-amidinopyridine hydrochloride: This starting material can be prepared from 3-cyanopyridine via the Pinner reaction.

  • Condensation Reaction:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amidinopyridine hydrochloride and the sodium salt of ethyl 3,3-diethoxy-2-formylpropanoate in a suitable solvent such as ethanol.

    • Stir the reaction mixture at room temperature or with gentle heating as required to drive the reaction to completion.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate intermediate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).[2]

  • Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 3-cyanopyridine 3-cyanopyridine Pinner Reaction Pinner Reaction 3-cyanopyridine->Pinner Reaction Sodium salt of ethyl 3,3-diethoxy-2-formylpropanoate Sodium salt of ethyl 3,3-diethoxy-2-formylpropanoate Condensation Condensation Sodium salt of ethyl 3,3-diethoxy-2-formylpropanoate->Condensation Pinner Reaction->Condensation 3-amidinopyridine HCl Hydrolysis Hydrolysis Condensation->Hydrolysis Ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate This compound This compound Hydrolysis->this compound TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds SMAD23 p-Smad2/3 TGFbR->SMAD23 Phosphorylates SMAD_complex Smad2/3/4 Complex SMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Gene Transcription SMAD_complex->Transcription Activates Nucleus->Transcription Collagen Collagen Synthesis (COL1A1) Transcription->Collagen Fibrosis Fibrosis Collagen->Fibrosis Compound 2-pyridin-3-ylpyrimidine -5-carboxylic acid Compound->SMAD_complex Inhibits? Collagen_Synthesis ER Endoplasmic Reticulum Procollagen_syn Procollagen Synthesis Modification Hydroxylation & Glycosylation Procollagen_syn->Modification Helix_formation Triple Helix Formation Modification->Helix_formation Secretion Secretion Helix_formation->Secretion Extracellular Extracellular Space Cleavage Procollagen Peptidase Tropocollagen Tropocollagen Cleavage->Tropocollagen Fibril_assembly Fibril Assembly Tropocollagen->Fibril_assembly Crosslinking Lysyl Oxidase Fibril_assembly->Crosslinking Collagen_fiber Collagen Fiber Crosslinking->Collagen_fiber

References

Application Notes and Protocols for 2-pyridin-3-ylpyrimidine-5-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 2-pyridin-3-ylpyrimidine-5-carboxylic acid, a heterocyclic compound with potential as an enzyme inhibitor, in various in vitro enzyme inhibition assays. This document is intended to guide researchers in the initial screening and characterization of this compound against key enzyme targets relevant to drug discovery.

Introduction

Pyrimidine and pyridine moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities, including the inhibition of various enzymes. The compound this compound belongs to this class of molecules and holds potential for the development of novel therapeutics. Its structural features suggest possible interactions with the active sites of several enzyme families.

This document outlines protocols for evaluating the inhibitory activity of this compound against three major classes of enzymes: Protein Kinases, Cholinesterases, and Dihydroorotate Dehydrogenase (DHODH). These enzymes are implicated in a range of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders.

Chemical Information

Compound Name: This compound
Synonyms: 2-(3-pyridyl)pyrimidine-5-carboxylic acid
Chemical Formula: C₁₀H₇N₃O₂
Molecular Weight: 201.18 g/mol
Structure: NNNOOH

Section 1: Protein Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play a central role in signal transduction and are attractive targets for cancer therapy. Pyrimidine derivatives are well-known kinase inhibitors.

Signaling Pathway: Generic Kinase Cascade

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activation Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor (e.g., c-Myc, AP-1) Kinase3->TranscriptionFactor Phosphorylation Inhibitor 2-pyridin-3-ylpyrimidine- 5-carboxylic acid Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation

Generic Kinase Signaling Pathway
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the inhibition of a specific protein kinase by this compound using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human protein kinase (e.g., MEK1)

  • Kinase substrate (e.g., inactive ERK1)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a white, opaque microplate.

    • Prepare a "no enzyme" control with DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add 24 µL of the enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for the specific kinase.

    • Add 25 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 1 hour with gentle shaking.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The amount of ATP remaining is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Inhibitory Activity of this compound against Protein Kinases (Hypothetical Data)

Kinase TargetIC₅₀ (µM)Hill Slope
MEK15.21.1
ERK1> 100-
CDK215.80.9

Section 2: Cholinesterase Inhibition Assays

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Their inhibition is a therapeutic strategy for Alzheimer's disease and myasthenia gravis.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle with Acetylcholine (ACh) ACh ACh Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Acetylcholine Receptor ACh->Receptor Binding Inhibitor 2-pyridin-3-ylpyrimidine- 5-carboxylic acid Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Cholinergic Synapse and AChE Inhibition
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases through the hydrolysis of a substrate, resulting in a colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (dissolved in DMSO)

  • Clear 96-well microplates

  • Spectrophotometric plate reader

Procedure:

  • Compound and Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO and perform serial dilutions.

    • Prepare a 10 mM solution of ATCI/BTCI in deionized water.

    • Prepare a 3 mM solution of DTNB in assay buffer.

  • Assay Plate Setup:

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of diluted compound or DMSO (vehicle control).

  • Enzyme Addition and Incubation:

    • Prepare a working solution of AChE or BChE in assay buffer.

    • Add 20 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at 25°C.

  • Initiate Reaction:

    • Add 10 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Detection:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Data Presentation

Table 2: Inhibitory Activity of this compound against Cholinesterases (Hypothetical Data)

Enzyme TargetIC₅₀ (µM)Selectivity Index (BChE/AChE)
Acetylcholinesterase (AChE)25.30.4
Butyrylcholinesterase (BChE)10.1

Section 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

DHODH_Pathway CarbamoylPhosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate CarbamoylPhosphate->Dihydroorotate Multiple Steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Inhibitor 2-pyridin-3-ylpyrimidine- 5-carboxylic acid Inhibitor->DHODH Inhibition UMP Uridine Monophosphate (UMP) Orotate->UMP Further Steps DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA

De Novo Pyrimidine Biosynthesis Pathway
Experimental Protocol: In Vitro DHODH Inhibition Assay (Colorimetric)

This assay measures the reduction of a dye coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q₁₀ (CoQ₁₀)

  • 2,6-dichloroindophenol (DCIP)

  • This compound (dissolved in DMSO)

  • Clear 96-well microplates

  • Spectrophotometric plate reader

Procedure:

  • Compound and Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO and perform serial dilutions.

    • Prepare stock solutions of DHO, CoQ₁₀, and DCIP in appropriate solvents.

  • Assay Plate Setup:

    • Add 2 µL of diluted compound or DMSO (vehicle control) to each well.

  • Reagent Addition:

    • Prepare a master mix containing DHODH, CoQ₁₀, and DCIP in assay buffer.

    • Add 178 µL of the master mix to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Add 20 µL of DHO solution to each well to start the reaction.

  • Detection:

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 15 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Data Presentation

Table 3: Inhibitory Activity of this compound against DHODH (Hypothetical Data)

Enzyme TargetIC₅₀ (µM)Mode of Inhibition
Human DHODH8.9Competitive

Experimental Workflow Overview

Experimental_Workflow start Start: Compound This compound prep Prepare Stock Solution and Serial Dilutions start->prep assay_setup Set up Assay Plate: Compound/Control + Buffer prep->assay_setup enzyme_add Add Enzyme and Substrate Mix assay_setup->enzyme_add reaction_start Initiate Reaction (Add ATP/Substrate) enzyme_add->reaction_start incubation Incubate at Specific Temperature and Time reaction_start->incubation detection Measure Signal (Luminescence/Absorbance) incubation->detection data_analysis Data Analysis: % Inhibition and IC₅₀ Calculation detection->data_analysis end End: Determine Inhibitory Potency data_analysis->end

General Workflow for Enzyme Inhibition Assays

Disclaimer

The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is recommended to perform these assays with appropriate controls and replicates to ensure data accuracy and reproducibility. The provided protocols are general guidelines and may require optimization for specific enzymes and laboratory conditions.

Application Notes and Protocols for Amide Coupling of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of pharmacologically active molecules, including peptides, peptidomimetics, and other small molecule therapeutics. The coupling of carboxylic acids with amines to form stable amide linkages is a critical transformation. This document provides a detailed protocol for the amide coupling of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, a heterocyclic building block of interest in the development of novel therapeutic agents. The presence of nitrogen-containing heterocycles can present unique challenges in amide coupling reactions, such as reduced nucleophilicity of the amine or potential side reactions. Therefore, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high yields and purity.

This application note outlines two robust and widely used protocols for the amide coupling of this compound: one employing the uronium-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other utilizing the carbodiimide-based EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (Hydroxybenzotriazole).

Key Reagents and Their Properties

A successful amide coupling strategy relies on the appropriate choice of reagents. Below is a summary of the key reagents utilized in the following protocols.

ReagentStructureMolar Mass ( g/mol )Key Properties
This compound 215.19The carboxylic acid substrate containing both pyridine and pyrimidine rings.
HATU 380.23A highly efficient, uronium-based coupling reagent that forms a highly reactive OAt-active ester.[1]
EDC hydrochloride 191.70A water-soluble carbodiimide that activates the carboxylic acid. The byproducts are also water-soluble, facilitating purification.
HOBt 135.12An additive used with carbodiimides to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[2]
DIPEA (Hünig's base) 129.24A non-nucleophilic organic base used to neutralize acid byproducts and facilitate the reaction.
Amine R-NH₂VariesThe nucleophile that couples with the activated carboxylic acid.
DMF 73.09A polar aprotic solvent commonly used for amide coupling reactions due to its ability to dissolve a wide range of reactants.
DCM 84.93A common organic solvent for reaction and workup procedures.

Experimental Protocols

Two reliable methods for the amide coupling of this compound are presented below. The choice of protocol may depend on the specific amine being used, its reactivity, and the desired scale of the reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often preferred for its high efficiency and rapid reaction times, especially for challenging or sterically hindered amines.[1]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF. Stir the mixture until the carboxylic acid is fully dissolved.

  • Addition of Reagents: Add the desired amine (1.0 - 1.2 equivalents), followed by DIPEA (2.0 - 3.0 equivalents).

  • Activation and Coupling: Add HATU (1.1 - 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The use of HOBt minimizes side reactions and racemization.[2]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC hydrochloride (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • DIPEA or Triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous DMF or DCM

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), HOBt (1.2 - 1.5 equivalents), and the amine (1.0 - 1.2 equivalents) in anhydrous DMF or DCM.

  • Addition of Base: Add DIPEA or Et₃N (2.0 - 3.0 equivalents) to the mixture and stir for 5-10 minutes.

  • Activation and Coupling: Add EDC hydrochloride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer reaction times (4-24 hours) compared to HATU-mediated couplings.

  • Workup:

    • If DCM was used as the solvent, wash the reaction mixture directly with water, saturated aqueous NaHCO₃ solution, and brine.

    • If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate or DCM and then perform the aqueous washes as described above.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system to obtain the desired amide.

Quantitative Data Summary

The following table provides a general overview of the stoichiometry and reaction conditions for the two protocols. Optimal conditions may vary depending on the specific amine used.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.1 - 1.5 eq)EDC·HCl (1.2 - 1.5 eq)
Additive N/AHOBt (1.2 - 1.5 eq)
Base DIPEA (2.0 - 3.0 eq)DIPEA or Et₃N (2.0 - 3.0 eq)
Solvent Anhydrous DMFAnhydrous DMF or DCM
Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 4 hours4 - 24 hours
Typical Yield 70 - 95%60 - 90%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amide coupling of this compound.

Amide_Coupling_Workflow start Start reagents Dissolve Carboxylic Acid, Amine, and Base in Solvent start->reagents 1. activation Add Coupling Reagent (HATU or EDC/HOBt) reagents->activation 2. reaction Stir at Appropriate Temperature activation->reaction 3. monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring 4. workup Aqueous Workup monitoring->workup 5. Reaction Complete purification Column Chromatography workup->purification 6. product Pure Amide Product purification->product 7.

Caption: General workflow for the amide coupling reaction.

Signaling Pathway of Amide Coupling Mechanisms

The following diagrams illustrate the simplified mechanisms for the HATU and EDC/HOBt mediated amide coupling reactions.

HATU Coupling Mechanism

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Amide R-CONH-R' (Amide) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Base Base (DIPEA)

Caption: Simplified HATU amide coupling mechanism.

EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) OAI O-Acylisourea Intermediate RCOOH->OAI + EDC EDC EDC HOBtEster HOBt-Ester OAI->HOBtEster + HOBt HOBt HOBt Amide R-CONH-R' (Amide) HOBtEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine)

Caption: Simplified EDC/HOBt amide coupling mechanism.[2]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can sometimes improve yields. For electron-deficient amines, higher temperatures or longer reaction times may be necessary.

  • Side Reactions: The presence of multiple nitrogen atoms in the starting material could potentially lead to side reactions. Careful monitoring by LC-MS is recommended to identify any undesired products. Using milder conditions and ensuring an inert atmosphere can help minimize side reactions.

  • Purification Challenges: The polarity of the final amide product can vary significantly. A careful selection of the column chromatography eluent system is crucial for effective purification. If the product is highly polar, reverse-phase chromatography may be a suitable alternative. The water-soluble byproducts from the EDC/HOBt coupling can often be removed with a simple aqueous workup.

Conclusion

The protocols described provide robust and versatile methods for the amide coupling of this compound. The choice between the HATU and EDC/HOBt methods will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and desired reaction efficiency. Careful execution of these protocols, coupled with diligent monitoring and purification, will enable the successful synthesis of a wide range of amide derivatives for further investigation in drug discovery and development programs.

References

Application of 2-pyridin-3-ylpyrimidine-5-carboxylic Acid in Antimicrobial Studies: A Proposed Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the antimicrobial applications of 2-pyridin-3-ylpyrimidine-5-carboxylic acid is limited. The following application notes and protocols are presented as a comprehensive framework for researchers and drug development professionals to investigate the potential antimicrobial properties of this compound. The methodologies are based on established antimicrobial screening techniques.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing pyrimidine and pyridine scaffolds, are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and antitumor effects. Similarly, the pyridine nucleus is a common feature in many natural and synthetic bioactive compounds.

The compound this compound integrates both of these important pharmacophores. While specific studies on its antimicrobial efficacy are not extensively documented, its chemical structure suggests that it is a promising candidate for antimicrobial screening. This document provides detailed protocols for evaluating the potential antibacterial and antifungal activity of this compound.

Application Notes

These notes are intended to guide the investigation of this compound as a potential antimicrobial agent.

1. Rationale for Antimicrobial Screening:

  • Structural Features: The presence of both pyrimidine and pyridine rings suggests potential interactions with various biological targets in microbial cells.

  • Carboxylic Acid Moiety: The carboxylic acid group can enhance solubility and may be crucial for binding to target enzymes or proteins.

  • Scaffold for Derivatization: This compound can serve as a lead structure for the synthesis of more potent antimicrobial derivatives.

2. Proposed Spectrum of Activity to Investigate:

  • Gram-Positive Bacteria: Including but not limited to Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.

  • Gram-Negative Bacteria: Including but not limited to Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

  • Fungi: Including but not limited to Candida albicans and Aspergillus niger.

3. Potential Mechanisms of Action to Explore:

  • Inhibition of cell wall synthesis.

  • Disruption of cell membrane integrity.

  • Inhibition of nucleic acid synthesis.

  • Inhibition of protein synthesis.

  • Interference with metabolic pathways.

Data Presentation: Templates for Recording Antimicrobial Activity

The following tables are templates for summarizing the quantitative data obtained from antimicrobial screening experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Enterococcus faecalisATCC 29212Ampicillin
Streptococcus pneumoniaeATCC 49619Penicillin
Klebsiella pneumoniaeATCC 700603Meropenem

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainATCC NumberMIC (µg/mL)Reference AntifungalReference MIC (µg/mL)
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Amphotericin B

Experimental Protocols

The following are detailed protocols for preliminary antimicrobial screening of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Add 50 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of the diluted test compound to the first well of each row and perform serial dilutions across the plate.

    • The final volume in each well containing the test compound will be 50 µL.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[2]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity.[3][4]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Bacterial and fungal strains

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the inoculated agar.

    • Prepare different concentrations of this compound in a suitable solvent.

    • Add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into separate wells.

    • Add a solvent control to one well.

    • Add a standard antibiotic or antifungal to another well as a positive control.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading the Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Diffusion_Assay Agar Well Diffusion Compound_Prep->Diffusion_Assay Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Diffusion_Assay MIC_Read Read MIC Value (Lowest concentration with no growth) MIC_Assay->MIC_Read Zone_Measure Measure Zone of Inhibition (Diameter in mm) Diffusion_Assay->Zone_Measure

Caption: General workflow for antimicrobial screening of a novel compound.

Broth_Microdilution_Protocol Start Start Prep_Compound Prepare serial dilutions of test compound in broth Start->Prep_Compound Prep_Inoculum Prepare standardized microbial inoculum Start->Prep_Inoculum Plate_Setup Dispense compound and inoculum into 96-well plate Prep_Compound->Plate_Setup Prep_Inoculum->Plate_Setup Incubate Incubate at 35°C (16-48 hours) Plate_Setup->Incubate Read_MIC Visually determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step workflow for the Broth Microdilution Method.

References

Application Notes and Protocols for High-Throughput Screening of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-pyridin-3-ylpyrimidine-5-carboxylic acid analogs, a chemical scaffold with significant potential in drug discovery, particularly as kinase inhibitors. The protocols outlined below are designed to facilitate the identification and characterization of lead compounds for further development.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Many of these effects are attributed to the inhibition of specific protein kinases, which are crucial regulators of cellular processes. Overexpression or dysregulation of kinases is a hallmark of many diseases, most notably cancer. Therefore, high-throughput screening of analogs of this scaffold is a critical step in the discovery of novel and selective kinase inhibitors.

The PI3K/Akt/mTOR signaling pathway is a key regulatory cascade that controls cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for anticancer drug development. Pyrimidine-based compounds have shown promise as inhibitors of kinases within this pathway.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the biological activity of a series of pyridin-3-yl pyrimidine analogs as inhibitors of the Bcr-Abl kinase, a tyrosine kinase implicated in chronic myeloid leukemia. While not the specific this compound scaffold, this data for the closely related pyridin-3-yl pyrimidine core provides a valuable reference for structure-activity relationship (SAR) studies. The preliminary results suggest that certain substitutions on the aniline ring, particularly halogens, are important for potent Bcr-Abl inhibition[1][2].

Compound IDStructureBcr-Abl IC50 (µM)
A2 4-(4-methylpiperazin-1-yl)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamidePotent
A8 N-(4-chloro-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)benzamidePotent
A9 N-(4-fluoro-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)benzamidePotent

Note: The original research article describes the activity as "potent" and suggests that aniline containing halogen substituents might be important for biological activity, but does not provide specific IC50 values in the abstract. For a detailed SAR analysis, consulting the full publication is recommended.[1][2]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently overactive in cancer, promoting cell proliferation and survival. Analogs of this compound can be screened for their ability to inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 2-pyridin-3-ylpyrimidine -5-carboxylic acid analog Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocols

A typical high-throughput screening campaign to identify kinase inhibitors from a library of this compound analogs involves a primary biochemical screen followed by secondary cell-based assays for hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Tertiary Assays Compound_Library Compound Library of 2-pyridin-3-ylpyrimidine- 5-carboxylic acid analogs Biochemical_Assay Biochemical HTS Assay (e.g., TR-FRET) Compound_Library->Biochemical_Assay Primary_Hits Primary Hits Biochemical_Assay->Primary_Hits Dose_Response Dose-Response and IC50 Determination Primary_Hits->Dose_Response Counter_Screen Counter-Screen (Selectivity) Primary_Hits->Counter_Screen Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counter_Screen->Confirmed_Hits Cell_Based_Assay Cell-Based Assay (Target Engagement) Confirmed_Hits->Cell_Based_Assay Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Cell_Based_Assay->Phenotypic_Assay Lead_Candidates Lead Candidates Phenotypic_Assay->Lead_Candidates

Caption: A general workflow for high-throughput screening of kinase inhibitors.

Protocol 1: Primary High-Throughput Screening (Biochemical Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors. This is a robust, homogeneous assay suitable for automation.

Objective: To identify compounds that inhibit the enzymatic activity of a target kinase (e.g., PI3Kα).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-labeled acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • Compound library of this compound analogs dissolved in DMSO

  • Positive control inhibitor (e.g., a known PI3Kα inhibitor)

  • DMSO (Dimethyl sulfoxide) for negative controls

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic dispenser or pin tool.

    • Dispense 50 nL of the positive control inhibitor and DMSO into designated control wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare the TR-FRET detection reagent mix containing the Europium-labeled antibody and Streptavidin-labeled acceptor in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Secondary Assay (Cell-Based Target Engagement)

This protocol describes a cell-based assay to confirm that hit compounds engage the target kinase within a cellular context.

Objective: To measure the inhibition of target kinase phosphorylation in cells treated with hit compounds.

Materials:

  • A human cancer cell line known to have an active target pathway (e.g., a cell line with a PIK3CA mutation).

  • Cell culture medium and supplements.

  • Hit compounds from the primary screen.

  • Lysis buffer.

  • Antibodies for detecting the phosphorylated and total levels of a downstream substrate of the target kinase (e.g., anti-phospho-Akt and anti-total-Akt).

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate).

  • 96-well cell culture plates.

  • Western blotting or ELISA equipment.

Procedure:

  • Cell Plating:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in cell culture medium.

    • Treat the cells with the compounds for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding lysis buffer and incubating on ice.

  • Target Engagement Measurement (e.g., by Western Blot or In-Cell ELISA):

    • Determine the protein concentration of the lysates.

    • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

    • For an In-Cell ELISA, fix the cells and probe with the primary and secondary antibodies directly in the plate.

    • Detect the signal using a suitable method (chemiluminescence for Western blot, colorimetric or fluorescent detection for ELISA).

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to the total substrate.

    • Determine the IC50 value for each compound by plotting the percent inhibition of phosphorylation against the compound concentration.

These protocols provide a foundational framework for the high-throughput screening of this compound analogs. The specific details of the assays, such as reagent concentrations and incubation times, should be optimized for the particular kinase target and assay platform being used. Rigorous hit validation and follow-up studies are essential to advance promising compounds into the drug development pipeline.

References

Application Notes and Protocols for the Purification of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to yield high-purity material suitable for downstream applications.

Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds. For this compound, which possesses both acidic (carboxylic acid) and basic (pyridine and pyrimidine rings) functionalities, pH-controlled recrystallization is particularly effective. Aromatic carboxylic acids can also be recrystallized from mixed solvent systems.[1][2]

Acid-Base Recrystallization Protocol

This method leverages the amphoteric nature of the compound to remove non-ionizable impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot aqueous base (e.g., 1 M NaOH or 1 M NH4OH) to form the corresponding salt.[1] The pH of the solution should be at least two to three units above the pKa of the carboxylic acid to ensure complete dissolution.

  • Filtration: While hot, filter the solution through a Büchner funnel to remove any insoluble impurities.

  • Reprecipitation: Slowly add a slight excess of an aqueous acid (e.g., 1 M HCl or formic acid) to the hot filtrate with stirring until the isoelectric point is reached, at which the compound's solubility is minimal, leading to its precipitation.[1][3][4] The optimal pH for precipitation should be determined empirically but will likely be in the acidic to neutral range.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with cold deionized water to remove any remaining salts, followed by a wash with a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove any adsorbed organic impurities.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 40-60 °C) to a constant weight.

Solvent-Antisolvent Recrystallization Protocol

This technique is suitable for purifying the compound from soluble impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture of water and a miscible organic solvent like phenol/water).[2][5]

  • Filtration: If insoluble impurities are present, filter the hot solution.

  • Crystallization: Slowly add a cold "anti-solvent" (a solvent in which the compound is poorly soluble, such as water or a non-polar organic solvent) to the hot solution with stirring until turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the solvent and anti-solvent, followed by a wash with the pure anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Illustrative Data for Recrystallization
MethodStarting Purity (HPLC)Final Purity (HPLC)Yield (%)
Acid-Base Recrystallization92.5%>99.0%85
Solvent-Antisolvent (EtOH/Water)92.5%98.5%90

Purification by Column Chromatography

Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[6][7][8] For pyridine derivatives, adjusting the mobile phase pH can be critical for achieving good separation.[6]

Experimental Protocol:

  • Stationary Phase Selection: Pack a glass column with an appropriate stationary phase. Silica gel is a common choice for moderately polar compounds. For pyridine derivatives that may exhibit peak tailing on silica, an alternative is to use alumina or a polymer-based stationary phase.[6]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a strong solvent, and then adsorb it onto a small amount of silica gel.

  • Column Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding methanol). A small amount of acetic or formic acid can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce peak tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Illustrative Data for Column Chromatography
Stationary PhaseMobile Phase GradientLoading Capacity ( g/100g stationary phase)Final Purity (HPLC)Yield (%)
Silica GelHexane/EtOAc (1:1 to 0:1) then EtOAc/MeOH (9:1)1.599.5%75
Alumina (neutral)Dichloromethane/Methanol (100:0 to 95:5)2.099.2%80

Purification by Acid-Base Extraction

This liquid-liquid extraction method is effective for separating the amphoteric target compound from neutral organic impurities.[9]

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaHCO3 or 1 M NaOH). The this compound will move into the aqueous phase as its carboxylate salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous phase in an ice bath and acidify with a strong acid (e.g., 3 M HCl) to precipitate the purified product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Illustrative Data for Acid-Base Extraction
Extraction SolventAqueous BaseFinal Purity (HPLC)Yield (%)
Ethyl Acetate1 M NaHCO3>98.0%92
Dichloromethane1 M NaOH>98.5%88

Workflow Diagrams

Purification_Workflows cluster_0 Acid-Base Recrystallization cluster_1 Column Chromatography cluster_2 Acid-Base Extraction A0 Crude Product A1 Dissolve in hot aqueous base (e.g., NaOH) A0->A1 A2 Hot Filtration A1->A2 A3 Acidify filtrate (e.g., HCl) to precipitate A2->A3 A4 Cool to crystallize A3->A4 A5 Filter, Wash & Dry A4->A5 A6 Pure Product A5->A6 B0 Crude Product B1 Adsorb onto Silica Gel B0->B1 B2 Load onto packed column B1->B2 B3 Elute with solvent gradient B2->B3 B4 Collect & Combine pure fractions (TLC) B3->B4 B5 Evaporate Solvent B4->B5 B6 Pure Product B5->B6 C0 Crude Product C1 Dissolve in organic solvent C0->C1 C2 Extract with aqueous base C1->C2 C3 Separate aqueous phase C2->C3 C4 Acidify aqueous phase to precipitate C3->C4 C5 Filter, Wash & Dry C4->C5 C6 Pure Product C5->C6

Caption: Purification workflows for this compound.

Technique_Selection_Logic cluster_logic Decision Logic cluster_methods Recommended Technique start Crude Product Purity & Impurity Profile q1 Are impurities mainly non-ionizable/neutral? start->q1 q2 Are impurities similar in polarity? q1->q2 No m1 Acid-Base Recrystallization or Acid-Base Extraction q1->m1 Yes m2 Column Chromatography q2->m2 Yes m3 Solvent-Antisolvent Recrystallization q2->m3 No

Caption: Logical workflow for selecting the appropriate purification technique.

References

Application Notes and Protocols for Bioactivity Assays of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of pyrimidine and pyridine are recognized for their wide-ranging biological activities, including roles as anti-inflammatory, anticancer, and antiviral agents.[1][2][3][4] The compound 2-pyridin-3-ylpyrimidine-5-carboxylic acid, belonging to this class of molecules, holds significant potential for therapeutic applications. Its structural features suggest possible interactions with various biological targets, such as protein kinases, which are crucial in cell signaling pathways.[5][6][7] Dysregulation of these pathways is often implicated in diseases like cancer.[8]

These application notes provide a comprehensive guide to developing and executing assays to determine the bioactivity of this compound. The protocols detailed below cover in vitro kinase inhibition and cell-based assays to assess its potential as a therapeutic agent.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound can be evaluated against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are presented below.[7]

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM) (Control)
Kinase A0.850.015
Kinase B5.20.020
Kinase C> 1000.050
Kinase D15.60.010

Staurosporine is a broad-spectrum kinase inhibitor used as a positive control.[7]

Table 2: Cellular Viability in Cancer Cell Lines

The cytotoxic effects of this compound on various human cancer cell lines can be assessed using a cell viability assay, such as the MTT assay.[6][9] The IC50 values represent the concentration of the compound that reduces cell viability by 50% after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma7.5
MCF-7Breast Adenocarcinoma12.3
HCT116Colon Carcinoma9.8
Table 3: Apoptosis Induction in A549 Cells

To determine if the observed cytotoxicity is due to the induction of apoptosis, the activity of key apoptotic enzymes, caspase-3 and caspase-9, can be measured.[9]

TreatmentConcentration (µM)Caspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Vehicle Control-1.01.0
Compound52.52.1
Compound104.84.2

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 value of this compound against a specific protein kinase.[7]

Materials:

  • This compound

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white opaque plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations for the dose-response curve.[7]

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mixture containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Caspase Activity Assay

This protocol measures the activity of caspase-3 and caspase-9 as an indicator of apoptosis.[9]

Materials:

  • A549 cells

  • This compound

  • Caspase-Glo® 3/9 Assay Kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed A549 cells in a 96-well plate and treat with the desired concentrations of the compound for 48 hours.[9]

  • Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/9 Reagent to each well.

  • Incubation: Mix the contents of the wells and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Compound Compound Compound->Kinase A Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Workflow: In Vitro Kinase Assay

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound and Kinase to Plate Add Compound and Kinase to Plate Prepare Compound Dilutions->Add Compound and Kinase to Plate Incubate Incubate Add Compound and Kinase to Plate->Incubate Initiate Kinase Reaction with Substrate/ATP Initiate Kinase Reaction with Substrate/ATP Incubate->Initiate Kinase Reaction with Substrate/ATP Stop Reaction and Detect ADP Stop Reaction and Detect ADP Incubate->Stop Reaction and Detect ADP Initiate Kinase Reaction with Substrate/ATP->Incubate Measure Luminescence Measure Luminescence Stop Reaction and Detect ADP->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End G cluster_0 Viability Assay cluster_1 Apoptosis Assay Start Start Seed Cells in 96-well Plates Seed Cells in 96-well Plates Start->Seed Cells in 96-well Plates Treat with Compound Treat with Compound Seed Cells in 96-well Plates->Treat with Compound Incubate for 48-72h Incubate for 48-72h Treat with Compound->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Add Caspase-Glo Reagent Add Caspase-Glo Reagent Incubate for 48-72h->Add Caspase-Glo Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Luminescence Measure Luminescence Incubate->Measure Luminescence Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Add Caspase-Glo Reagent->Incubate Measure Luminescence->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols for 2-pyridin-3-ylpyrimidine-5-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic small molecule featuring a pyridinyl-pyrimidine scaffold. This structural motif is prevalent in a wide range of biologically active compounds, particularly as a core element in the design of kinase inhibitors. The pyrimidine ring can act as a hinge-binder in the ATP-binding pocket of many kinases, while the pyridine and carboxylic acid moieties offer opportunities for modifications to enhance potency and selectivity.[1][2][3][4] Additionally, related pyridine carboxylic acid structures have shown inhibitory activity against other enzymes, such as D-dopachrome tautomerase.

Due to the limited direct experimental data on this compound as a chemical probe, this document provides application notes and protocols based on the activities of closely related and well-characterized analogous compounds. These notes are intended to guide researchers in exploring the potential of this compound as an inhibitor of protein kinases and other potential enzyme targets.

Potential Applications

Based on the activities of analogous compounds, this compound is hypothesized to be a valuable chemical probe for the following applications:

  • Kinase Inhibition: The pyridinyl-pyrimidine scaffold is a common feature in numerous kinase inhibitors.[1][2] This compound could potentially inhibit a range of kinases, making it a useful tool for studying signaling pathways regulated by these enzymes, particularly in the context of oncology and inflammatory diseases.

  • D-dopachrome Tautomerase (D-DT) Inhibition: A related compound, a pyridine dicarboxylic acid, has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses and cancer.[5][6] This suggests that this compound may also target this enzyme.

Data Presentation: Hypothetical Inhibitory Profile

The following tables present hypothetical quantitative data for this compound based on the reported activities of analogous compounds. Note: This data is for illustrative purposes to guide experimental design and is not based on direct experimental results for the specified compound.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetRepresentative Analog IC50 (nM)Hypothetical this compound IC50 (nM)
Epidermal Growth Factor Receptor (EGFR)~1510 - 50
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)~5050 - 200
Aurora Kinase A< 10080 - 300
Bcr-AblPotent Inhibition20 - 100

Data is extrapolated from various pyrimidine-based kinase inhibitors.[1][7][8][9]

Table 2: Hypothetical D-dopachrome Tautomerase (D-DT) Inhibition

Enzyme TargetRepresentative AnalogRepresentative Analog IC50 (µM)Hypothetical this compound IC50 (µM)
D-dopachrome tautomerase (D-DT/MIF-2)4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)2720 - 50

Data is based on the reported activity of a selective D-DT inhibitor.[6]

Experimental Protocols

The following are detailed protocols for assays that can be used to validate the hypothesized activities of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of this compound against a specific protein kinase (e.g., EGFR). The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • This compound (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 5 µL of the kinase and substrate solution in kinase assay buffer.

    • Include a "no kinase" control by adding buffer and substrate without the enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final reaction volume is typically 11 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Normalize the data, with the vehicle control representing 100% kinase activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: D-dopachrome Tautomerase (D-DT) Activity Assay (Spectrophotometric)

This protocol measures the tautomerase activity of D-DT by monitoring the decolorization of D-dopachrome methyl ester. Inhibition of this activity by this compound will result in a slower rate of substrate conversion.

Materials:

  • Recombinant human D-dopachrome tautomerase (D-DT/MIF-2)

  • D-dopachrome methyl ester (substrate)

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 1 mM EDTA)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 475 nm in kinetic mode

Procedure:

  • Substrate Preparation: Prepare a fresh solution of D-dopachrome methyl ester in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer to the final desired concentrations.

  • Reaction Setup:

    • To the wells of a 96-well plate, add the assay buffer, the D-DT enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO).

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding the D-dopachrome methyl ester substrate to all wells.

  • Data Acquisition: Immediately measure the decrease in absorbance at 475 nm every 30 seconds for 10 minutes using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Normalize the data, with the vehicle control representing 100% enzyme activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Probe 2-pyridin-3-ylpyrimidine- 5-carboxylic acid (Kinase Inhibitor) Probe->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Biochemical_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Setup_Reaction Set up Assay Plate: - Add Compound/Vehicle - Add Enzyme & Substrate Prep_Compound->Setup_Reaction Initiate_Reaction Initiate Reaction (Add ATP or Substrate) Setup_Reaction->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent & Measure Signal Incubate->Detect_Signal Analyze_Data Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for a biochemical inhibition assay.

References

Application Notes and Protocols: Derivatization of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridin-3-ylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of biologically active molecules, particularly in oncology. Derivatization of this scaffold, specifically at the 5-carboxylic acid position, offers a powerful strategy for exploring structure-activity relationships (SAR) and optimizing compounds for improved potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of 2-pyridin-3-ylpyrimidine-5-carboxamide derivatives and outlines key considerations for SAR studies. The primary focus of derivatization is the formation of amide bonds, a common and effective method for introducing chemical diversity.

Rationale for Derivatization

The carboxylic acid group at the 5-position of the pyrimidine ring is an ideal handle for derivatization. Conversion to a wide array of amides allows for the systematic modification of several key physicochemical properties, including:

  • Lipophilicity: Influences cell permeability and oral absorption.

  • Hydrogen Bonding Capacity: Affects target binding and solubility.

  • Steric Bulk: Can enhance selectivity and modulate binding affinity.

  • Pharmacokinetic Profile: Can impact metabolism, distribution, and excretion.

By systematically introducing a variety of amine building blocks, researchers can probe the chemical space around the core scaffold to identify key interactions with the biological target and develop potent and selective drug candidates.

Experimental Protocols

General Synthesis of 2-Pyridin-3-ylpyrimidine-5-carboxamide Derivatives

The primary method for derivatizing 2-pyridin-3-ylpyrimidine-5-carboxylic acid is through amide bond formation. A common and effective approach involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent like Hydroxybenzotriazole (HOBt).

Experimental Workflow Diagram

G cluster_0 Amide Synthesis Start 2-Pyridin-3-ylpyrimidine- 5-carboxylic acid Coupling Amide Coupling (EDCI, HOBt, DMF) Start->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Workup Aqueous Work-up (Water, EtOAc) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-substituted-2-pyridin-3-yl- pyrimidine-5-carboxamide Purification->Product

Caption: Workflow for the synthesis of N-substituted 2-pyridin-3-ylpyrimidine-5-carboxamides.

Protocol 1: EDCI/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a representative N-aryl-2-pyridin-3-ylpyrimidine-5-carboxamide.

Materials:

  • This compound

  • Substituted aniline (or other primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add HOBt (1.1 eq) and EDCI (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add the desired substituted aniline (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the desired N-aryl-2-pyridin-3-ylpyrimidine-5-carboxamide.

Structure-Activity Relationship (SAR) Studies

Table 1: Hypothetical Structure-Activity Relationship Data for N-Substituted 2-Pyridin-3-ylpyrimidine-5-carboxamide Derivatives

Compound IDR-Group (Amide Substituent)Target KinaseIC50 (nM)Notes
Parent -OH->10,000Starting carboxylic acid, inactive.
1a -NH-PhVEGFR-25,000Phenyl group provides a baseline activity.
1b -NH-(4-F-Ph)VEGFR-21,500Electron-withdrawing group at para-position improves activity.
1c -NH-(3-Cl-Ph)VEGFR-2800Halogen at meta-position can enhance binding.
1d -NH-(4-MeO-Ph)VEGFR-27,000Electron-donating group at para-position is detrimental.
1e -NH-(3,4-diCl-Ph)VEGFR-2250Dichloro substitution significantly improves potency.
1f -NH-CH2-PhBcr-Abl3,000Benzyl amide shows moderate activity.
1g -NH-CH2-(4-F-Ph)Bcr-Abl1,200Fluorine on the benzyl ring enhances potency.
1h -NH-(c-propyl)SIK2900Small cycloalkyl groups can be well-tolerated.
1i -NH-(adamantyl)SIK2>10,000Bulky, lipophilic groups may lead to steric clash.

Key SAR Observations (Inferred from Related Scaffolds):

  • Aromatic Amides: Substitution on the phenyl ring of an N-aryl amide can significantly impact activity. Electron-withdrawing groups, particularly halogens, at the meta and para positions often lead to increased potency. This is likely due to favorable interactions within the kinase hinge-binding region.

  • Alkyl Amides: The size and nature of the alkyl substituent are critical. Small, conformationally restricted groups like cyclopropyl can be beneficial. Large, bulky substituents may be detrimental to binding.

  • Linker Length: For substituents like benzylamides, the flexibility and length of the linker can influence how the terminal aromatic ring is positioned within the active site.

Biological Target and Signaling Pathway

Based on the activity of structurally similar compounds, derivatives of this compound are likely to exert their anticancer effects through the inhibition of protein kinases. Several kinase families are implicated as potential targets, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.

  • Fibroblast Growth Factor Receptor (FGFR): Involved in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is a driver in various cancers.

  • Bruton's Tyrosine Kinase (Btk): A crucial component of B-cell receptor signaling, making it a target for B-cell malignancies.

  • Salt-Inducible Kinases (SIKs): Involved in inflammatory responses, which can contribute to the tumor microenvironment.

Signaling Pathway Diagram: VEGFR-2 Inhibition

The following diagram illustrates the general mechanism of action for a VEGFR-2 inhibitor.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Pyridin-3-ylpyrimidine- 5-carboxamide Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-pyridin-3-ylpyrimidine-5-carboxamide derivative.

Conclusion

The derivatization of this compound into a library of amides is a valuable strategy for the discovery and optimization of novel therapeutic agents, particularly in the field of oncology. The synthetic protocols provided herein are robust and adaptable for the generation of a diverse set of analogs. Subsequent screening of these compounds against a panel of relevant protein kinases and cancer cell lines will enable the elucidation of detailed structure-activity relationships, guiding the design of more potent and selective drug candidates. The insights gained from such studies will be instrumental in advancing the development of next-generation targeted therapies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid. The information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Reaction of a 2-halopyrimidine-5-carboxylate (e.g., ethyl 2-chloropyrimidine-5-carboxylate) with 3-pyridylboronic acid in the presence of a palladium catalyst to form ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate.

  • Hydrolysis: Saponification of the resulting ester to the desired this compound, typically using a base like sodium hydroxide or lithium hydroxide, followed by acidic workup.

Q2: I am observing low yields in my Suzuki-Miyaura coupling step. What are the potential causes?

Low yields in the Suzuki coupling can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity. Common issues include catalyst deactivation by the nitrogen atoms in the pyrimidine and pyridine rings, and side reactions such as protodeboronation of the boronic acid.[1]

Q3: What are the primary side reactions to be aware of during the Suzuki coupling of heteroaryls?

The most common side reactions include:

  • Homocoupling: The reaction of two molecules of the boronic acid to form a bipyridine byproduct.[2] This can be exacerbated by the presence of oxygen.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by high temperatures and certain bases.[1]

  • Dehalogenation: The removal of the halogen from the pyrimidine starting material.

Q4: My hydrolysis step is not going to completion. How can I improve this?

Incomplete hydrolysis of the ester can be a common issue. To drive the reaction to completion, you can try extending the reaction time, increasing the concentration of the base, or adding a co-solvent such as THF or methanol to improve the solubility of the ester.

Q5: How can I effectively purify the final product, this compound?

Purification can be challenging due to the amphoteric nature of the product. A common method is to precipitate the carboxylic acid from an aqueous solution by adjusting the pH to its isoelectric point with an acid (e.g., HCl). If further purification is needed, recrystallization from a suitable solvent or column chromatography on silica gel (often with a solvent mixture containing a small amount of acid like acetic acid) can be employed.

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source.- Consider using a pre-catalyst that is more stable to air and moisture.
Catalyst Inhibition - The nitrogen atoms in the pyrimidine and pyridine rings can coordinate with the palladium catalyst, leading to deactivation.[1]- Use ligands that are less susceptible to inhibition, such as bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Suboptimal Base - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]- Ensure the base is finely powdered and anhydrous.
Inefficient Transmetalation - The transmetalation step can be slow for heteroaryl boronic acids. The addition of water or using an aqueous solvent mixture can sometimes facilitate this step.
Low Reaction Temperature - While high temperatures can lead to side reactions, the reaction may require a certain activation energy. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Problem 2: Significant Formation of Byproducts in Suzuki-Miyaura Coupling
Observed Byproduct Potential Cause & Troubleshooting Steps
Homocoupling of 3-pyridylboronic acid - Cause: Often promoted by the presence of oxygen.[2]- Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Protodeboronation - Cause: High temperatures and prolonged reaction times can lead to the decomposition of the boronic acid.[1]- Solution: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. Ensure the boronic acid is of high purity.
Dehalogenation of the pyrimidine - Cause: Can occur as a side reaction, particularly with highly reactive catalysts or certain bases.- Solution: Screen different palladium catalysts and ligands. Sometimes a less reactive catalyst can provide better selectivity for the desired cross-coupling.
Problem 3: Incomplete Hydrolysis of the Ester
Potential Cause Troubleshooting Steps
Insufficient Base - Increase the molar excess of the base (e.g., NaOH or LiOH) to 2-3 equivalents.
Poor Solubility of the Ester - Add a co-solvent such as methanol or THF to improve the solubility of the starting material in the aqueous base.
Low Reaction Temperature - Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis. Monitor for any potential degradation.
Short Reaction Time - Extend the reaction time and monitor the disappearance of the starting material by TLC or LC-MS.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (based on similar reactions)

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O10020 (MW)~71[4]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene10012HighAnalogous reactions
Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O80165-89[5]

Note: Yields are for analogous or similar reactions and may vary for the specific synthesis of ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate.

Table 2: Comparison of Hydrolysis Conditions

BaseSolventTemperature (°C)Time (h)Outcome
NaOH (2 eq.)H₂O/MeOHRoom Temp12Good conversion
LiOH (2 eq.)H₂O/THFRoom Temp16Good conversion
NaOH (2 eq.)H₂O/MeOH504Faster conversion, risk of side products

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate (Suzuki-Miyaura Coupling)

  • To an oven-dried flask, add ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq.), 3-pyridylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Remove the methanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired carboxylic acid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis start_materials Ethyl 2-chloropyrimidine-5-carboxylate + 3-Pyridylboronic Acid reaction_conditions_1 Pd Catalyst, Base, Solvent, Heat start_materials->reaction_conditions_1 ester_product Ethyl 2-pyridin-3-ylpyrimidine-5-carboxylate reaction_conditions_1->ester_product reaction_conditions_2 Base (e.g., NaOH), H₂O/MeOH ester_product->reaction_conditions_2 acidification Acidic Workup (HCl) reaction_conditions_2->acidification Saponification final_product This compound acidification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Suzuki Coupling? catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_inhibited Catalyst Inhibition? start->catalyst_inhibited wrong_base Suboptimal Base? start->wrong_base low_temp Low Temperature? start->low_temp homocoupling Homocoupling? start->homocoupling protodeboronation Protodeboronation? start->protodeboronation solution_catalyst Use fresh catalyst & bulky ligands catalyst_inactive->solution_catalyst catalyst_inhibited->solution_catalyst solution_conditions Screen bases & Optimize temp. wrong_base->solution_conditions low_temp->solution_conditions solution_side_reactions Degas reaction & Optimize temp/time homocoupling->solution_side_reactions protodeboronation->solution_side_reactions

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

Signaling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle aryl_halide 2-Cl-Pyrimidine-COOEt oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid 3-Pyridyl-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0) pd0->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product reductive_elimination->product

Caption: Simplified Suzuki-Miyaura coupling catalytic cycle.

References

troubleshooting unexpected side reactions in pyridinylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridinylpyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during the synthesis of pyridinylpyrimidines.

Issue 1: Low Yield and Unidentified Byproducts in Suzuki-Miyaura Cross-Coupling

Q1: I am performing a Suzuki-Miyaura coupling between a pyridyl boronic acid and a halopyrimidine, but I am observing a low yield of the desired pyridinylpyrimidine and several unidentified spots on my TLC. What are the likely side reactions?

A1: Low yields in Suzuki-Miyaura couplings for heteroaromatic systems are often due to a few common side reactions:

  • Protodeboronation: This is a significant side reaction where the boronic acid starting material is converted to the corresponding protonated arene (the pyridine in your case) before it can couple with the halopyrimidine. This reaction is often promoted by aqueous basic conditions and elevated temperatures.

  • Homocoupling: You might be forming bipyridyl or bipyrimidinyl species through the coupling of two molecules of the same starting material. This can be favored by certain palladium catalysts and reaction conditions.

  • Hydrolytic Dehalogenation: The halopyrimidine can react with water or hydroxide ions in the reaction mixture, leading to the formation of the corresponding pyrimidinone, thus consuming your starting material.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Consider using anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Optimize the Base: The choice and concentration of the base are critical. A weaker base or a non-aqueous base might suppress protodeboronation.

  • Select the Right Catalyst and Ligand: The palladium catalyst and its ligand play a crucial role. For heteroaromatic couplings, ligands like SPhos, XPhos, or RuPhos can be more effective than traditional phosphine ligands in promoting the desired cross-coupling and suppressing side reactions.

  • Control the Temperature: Running the reaction at the lowest effective temperature can minimize side reactions. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating.

  • Use a Boronic Ester: Pinacol esters of boronic acids are often more stable towards protodeboronation than the free boronic acids and can lead to higher yields.

Issue 2: Formation of an Unexpected Product in Buchwald-Hartwig Amination

Q2: I am attempting a Buchwald-Hartwig amination to couple an aminopyridine with a halopyrimidine, but my main product is the dehalogenated pyrimidine. What is causing this?

A2: The formation of a dehalogenated arene (hydrodehalogenation) is a known side reaction in Buchwald-Hartwig aminations. This occurs via a competing pathway in the catalytic cycle called β-hydride elimination . Instead of reductive elimination to form the desired C-N bond, a β-hydride from the amido-palladium intermediate is eliminated, which then reductively eliminates to form the dehalogenated arene and an imine.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical to steer the reaction towards reductive elimination. Bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) are designed to promote C-N bond formation and disfavor β-hydride elimination.

  • Base Selection: The strength and nature of the base can influence the reaction pathway. A stronger, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent Choice: The polarity of the solvent can affect the reaction. Aprotic solvents like toluene, dioxane, or THF are typically used.

  • Amine Structure: Amines with β-hydrogens are susceptible to this side reaction. If possible, modifying the amine substrate could be a solution, although this is often not feasible.

Issue 3: Unexpected Side Products in the Synthesis of the Pyrimidine Ring

Q3: During the construction of the pyrimidine ring using a Biginelli-type reaction, I am getting a highly fluorescent yellow byproduct. What is it and how can I avoid it?

A3: The fluorescent yellow byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product is common in Biginelli reactions, especially at higher temperatures. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea).

Troubleshooting Steps:

  • Temperature Control: The formation of the Hantzsch DHP is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce its formation.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition to ammonia.

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

Q4: My crude product from a pyrimidine synthesis is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm and prevent their formation?

A4: N-acylureas are common byproducts in reactions like the Biginelli synthesis. They can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

Preventative Measures:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of the desired product and the formation of byproducts in representative pyridinylpyrimidine syntheses.

Reaction TypeSubstratesCatalyst/ConditionsDesired Product Yield (%)Major Side Product(s)Side Product (%)Reference
Suzuki-Miyaura Coupling4-Pyridylboronic acid + 2-ChloropyrimidinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C454-Phenylpyridine15Fictionalized Example
Suzuki-Miyaura Coupling4-Pyridylboronic acid + 2-ChloropyrimidinePd(dppf)Cl₂, Cs₂CO₃, Dioxane, 80°C854-Phenylpyridine<5Fictionalized Example
Buchwald-Hartwig Amination3-Aminopyridine + 2-BromopyrimidinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C90Pyrimidine (dehalogenated)<5Fictionalized Example
Buchwald-Hartwig Amination3-Aminopyridine + 2-BromopyrimidinePd(OAc)₂, P(o-tol)₃, K₃PO₄, DME, 100°C30Pyrimidine (dehalogenated)50Fictionalized Example
Gefitinib Synthesis (Demethylation)Dimethoxyquinazoline intermediateL-methionine in methanesulfonic acidLowDecomposition productsHigh[1]
Gefitinib Synthesis (Demethylation)Dimethoxyquinazoline intermediateBBr₃0Bisdemethylated product>95[1]
Gefitinib Synthesis (Demethylation)Dimethoxyquinazoline intermediate[TMAH][Al₂Cl₇]30-35 (after crystallization)RegioisomerRatio of 1.1-1.3 : 1 before crystallization[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Pyridylboronic Acid with a Halopyrimidine
  • To a flame-dried Schlenk flask, add the halopyrimidine (1.0 equiv), pyridylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and ligand (if required).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add the halopyrimidine (1.0 equiv), aminopyridine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.08 equiv).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Unexpected Side Reactions

G start Unexpected Side Reaction Observed identify Identify Side Product(s) (NMR, MS, HPLC) start->identify classify Classify Side Reaction Type identify->classify suzuki Suzuki Coupling Side Reaction classify->suzuki Cross-Coupling buchwald Buchwald-Hartwig Side Reaction classify->buchwald C-N Coupling pyrimidine Pyrimidine Ring Formation Side Reaction classify->pyrimidine Ring Formation protodeboronation Protodeboronation suzuki->protodeboronation homocoupling Homocoupling suzuki->homocoupling beta_hydride Beta-Hydride Elimination buchwald->beta_hydride hantzsch Hantzsch Dihydropyridine pyrimidine->hantzsch optimize Optimize Reaction Conditions protodeboronation->optimize homocoupling->optimize beta_hydride->optimize hantzsch->optimize end Desired Product Obtained optimize->end

Caption: A general workflow for troubleshooting unexpected side reactions.

Side Reaction Pathway: Protodeboronation in Suzuki-Miyaura Coupling

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Side Reaction: Protodeboronation PyBOH2 Pyridyl-B(OH)₂ Suzuki_Intermediate [Pd(II) complex] PyBOH2->Suzuki_Intermediate Transmetalation HalPyr Halo-Pyrimidine Pd0 Pd(0) HalPyr->Pd0 Oxidative Addition Pd0->Suzuki_Intermediate Product Pyridinylpyrimidine Suzuki_Intermediate->Product Reductive Elimination PyBOH2_side Pyridyl-B(OH)₂ Pyridine Pyridine (Byproduct) PyBOH2_side->Pyridine Protodeboronation H_source H₂O / H⁺ H_source->Pyridine

Caption: Competing pathways of Suzuki coupling and protodeboronation.

References

Technical Support Center: Optimizing Derivatization of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, focusing on amide bond formation and esterification.

Amide Coupling Reactions

Problem: Low or No Product Yield

Possible Cause Recommended Solution
Incomplete activation of the carboxylic acid. - Increase the equivalents of the coupling reagent (e.g., HATU, EDC) to 1.2-1.5 equivalents. - Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. - Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base like DIPEA for 15-30 minutes before adding the amine.[1]
Deactivation of the amine. - Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and free the amine. Use 2-3 equivalents of the base.[2] - Ensure the amine starting material is of high purity and free from ammonium salts.
Poor solubility of reactants. - Choose an appropriate anhydrous polar aprotic solvent like DMF, DMAc, or NMP. Acetonitrile (MeCN) can also be a good option.[2] - Gently warm the reaction mixture to improve solubility, but monitor for potential side reactions.
Presence of water in the reaction. - Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance. - If either the amine or the carboxylic acid is sterically hindered, consider switching to a more potent coupling reagent like HATU or COMU.[3] - Prolong the reaction time and consider increasing the temperature.

Problem: Significant Side Reactions

Side Product/Issue Possible Cause Recommended Solution
Formation of N-acylurea byproduct. - This is common with carbodiimide reagents like EDC or DCC.- Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form an active ester that is less prone to rearrangement.[3]
Racemization (if chiral centers are present). - High reaction temperatures or prolonged reaction times. - Use of certain bases.- Run the reaction at a lower temperature (e.g., 0 °C to room temperature). - Use coupling reagents known to suppress racemization, such as those containing HOAt (e.g., HATU).[4]
Reaction with the pyrimidine or pyridine nitrogens. - The nitrogen atoms in the heterocyclic rings can be nucleophilic.- The use of a non-coordinating solvent may be beneficial if metal catalysis is involved.[2] In general, standard amide coupling conditions are selective for the carboxylic acid. If issues persist, consider protecting group strategies, although this is less common.
Esterification Reactions

Problem: Incomplete Esterification

Possible Cause Recommended Solution
Equilibrium limitation (e.g., Fischer esterification). - Use a large excess of the alcohol, which can also serve as the solvent. - Remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves.
Low reactivity of the carboxylic acid. - Convert the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). - Use an alkylating agent (e.g., methyl iodide, ethyl bromide) with a base like potassium carbonate in a polar aprotic solvent.
High reaction temperatures leading to decomposition. - Lower the reaction temperature and consider using a more efficient catalyst. - Perform the reaction under an inert atmosphere to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for forming an amide with this compound?

The choice of coupling reagent depends on factors like the steric hindrance of the amine, the scale of the reaction, and cost.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient reagent, known for fast reaction times and low rates of racemization, making it suitable for challenging couplings.[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) is a more cost-effective option for routine amide bond formations. The byproduct, a urea, is water-soluble, which can simplify purification.[3]

Q2: Which solvent is recommended for amide coupling reactions?

Polar aprotic solvents are generally preferred for amide coupling.

  • DMF (N,N-Dimethylformamide) is a common choice due to its excellent solvating properties for a wide range of substrates.[2]

  • DCM (Dichloromethane) can also be used, but solubility of the carboxylic acid may be limited.

  • Acetonitrile (MeCN) is another suitable alternative.[2] It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of activated intermediates.

Q3: What role does a base like DIPEA play in the reaction?

A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) serves two main purposes:

  • It deprotonates the carboxylic acid, facilitating its reaction with the coupling reagent.

  • It neutralizes any hydrochloride salts present in the amine starting material or formed during the reaction, ensuring the amine is in its free, nucleophilic form.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot corresponding to the starting carboxylic acid should diminish over time, while a new spot for the product appears.

Data Presentation

Table 1: Comparison of Amide Coupling Reagents and Conditions

The following data is representative and based on typical yields for amide coupling reactions of heterocyclic carboxylic acids. Actual yields may vary depending on the specific amine and precise reaction conditions.

Coupling ReagentAdditiveBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
EDC (1.2 eq)HOBt (1.2 eq)DIPEA (2.0)DMF0 to RT12-2460-85
HATU (1.2 eq)-DIPEA (2.0)DMFRT2-685-95
T3P (1.5 eq)-Pyridine (2.0)EtOAcRT4-1270-90
SOCl₂ (1.1 eq) then Amine-Et₃N (3.0)DCM0 to RT2-475-90

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark trap can be used to remove water.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

Caption: General experimental workflow for amide coupling.

troubleshooting_flowchart Troubleshooting Logic for Low Amide Coupling Yield decision decision start Low or No Product Yield check_activation Is Carboxylic Acid Activation Complete? start->check_activation increase_reagent Increase Equivalents of Coupling Reagent (1.2-1.5 eq). Consider Pre-activation. check_activation->increase_reagent No check_amine Is Amine Nucleophilic? check_activation->check_amine Yes increase_reagent->check_amine add_base Add/Increase Non-nucleophilic Base (e.g., DIPEA, 2-3 eq). check_amine->add_base No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes add_base->check_conditions optimize_conditions Use Anhydrous Solvents (DMF, MeCN). Check for Steric Hindrance. Increase Reaction Time/Temperature. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting decision tree for low yield in amide coupling.

References

minimizing impurities in the synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Product

Potential Causes:

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products.

  • Poor quality of starting materials: Impurities in the starting materials, such as 3-amidinopyridine hydrochloride or the pyrimidine precursor, can interfere with the reaction.[1][2]

  • Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of side products and a lower yield of the desired product.[1]

  • Moisture in the reaction: The presence of water can lead to the hydrolysis of starting materials or intermediates, especially when using moisture-sensitive reagents.

Recommended Solutions:

  • Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until all the starting material is consumed.[2]

  • Optimize reaction temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup.

  • Ensure purity of reactants: Use freshly prepared or purified starting materials. The purity of the amidine salt is particularly critical.[2]

  • Use appropriate stoichiometry: Carefully measure and control the ratio of reactants as specified in the protocol.

  • Maintain anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Causes:

  • Side reactions: Competing reactions can lead to the formation of various impurities. Common side reactions in pyrimidine synthesis include the formation of Hantzsch-type 1,4-dihydropyridines and N-acylureas.[1][2]

  • Decomposition of reactants or product: High reaction temperatures or prolonged reaction times can cause the decomposition of starting materials, intermediates, or the final product.[2]

  • Self-condensation of starting materials: Some starting materials, like β-ketoesters, can undergo self-condensation, leading to unwanted byproducts.[1]

Recommended Solutions:

  • Control reaction temperature: Maintain the optimal reaction temperature to minimize decomposition and side reactions.

  • Optimize reaction time: Monitor the reaction to determine the shortest time required for completion.

  • Purification of intermediates: If the synthesis involves multiple steps, purifying the intermediate products can prevent the carry-over of impurities into the final step.

  • Effective purification of the final product: Employ appropriate purification techniques such as flash column chromatography or recrystallization to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process:

  • Synthesis of the ester precursor: The synthesis of the corresponding ethyl or methyl ester, ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate, is often the first step. This can be achieved through the condensation of 3-amidinopyridine hydrochloride with a suitable three-carbon building block, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3]

  • Hydrolysis to the carboxylic acid: The resulting ester is then hydrolyzed to the desired this compound, typically under basic conditions (e.g., using sodium hydroxide) followed by acidification.[4]

Q2: What are some of the potential impurities I should look out for?

While specific impurities can vary based on the exact synthetic route and reaction conditions, some general classes of impurities to be aware of in pyrimidine synthesis include:

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in your product.

  • Partially reacted intermediates: If the reaction proceeds through multiple steps, intermediate compounds may be present in the final product.

  • Side-products from competing reactions: As mentioned in the troubleshooting section, byproducts from reactions like the Hantzsch dihydropyridine synthesis or N-acylurea formation can be present.[1][2]

  • Products of hydrolysis: If the ester precursor is not fully hydrolyzed, it will remain as an impurity in the final carboxylic acid product.

Q3: How can I best purify the final product?

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A common solvent system for elution is a gradient of ethyl acetate in petroleum ether.[5]

  • Recrystallization: This technique is useful for purifying solid products. The choice of solvent is crucial and should be determined experimentally to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]

Materials:

  • 3-Amidinopyridine hydrochloride

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • Anhydrous ethanol

  • Sodium ethoxide

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add 3-amidinopyridine hydrochloride and stir the mixture at room temperature for 30 minutes.

  • Add a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Key Experiment: Hydrolysis to this compound

This protocol is based on a general procedure for the hydrolysis of pyrimidine esters.[4]

Materials:

  • Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate in methanol or ethanol.

  • Add the sodium hydroxide solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Remove the alcohol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Data Presentation

Table 1: Troubleshooting Common Issues in the Synthesis

IssuePotential CauseRecommended Action
Low Yield Incomplete reactionMonitor with TLC/HPLC and adjust reaction time accordingly.
Suboptimal temperatureOptimize temperature; avoid excessively high temperatures.
Impure reactantsUse high-purity starting materials.
High Impurity Levels Side reactionsControl stoichiometry and temperature carefully.
DecompositionMinimize reaction time and avoid overheating.
Difficult Purification Presence of polar impuritiesUse flash column chromatography with an appropriate solvent system.
Presence of non-polar impuritiesWash the crude product with a non-polar solvent before further purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis 3-Amidinopyridine_HCl 3-Amidinopyridine_HCl Condensation Condensation 3-Amidinopyridine_HCl->Condensation Pyrimidine_Precursor Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Pyrimidine_Precursor->Condensation Ester_Product Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate Condensation->Ester_Product Hydrolysis_Reaction Hydrolysis_Reaction Ester_Product->Hydrolysis_Reaction Final_Product This compound Hydrolysis_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Start->High_Impurities Check_Purity Check Reactant Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Temp. & Time Low_Yield->Optimize_Conditions Yes Control_Stoichiometry Control Stoichiometry High_Impurities->Control_Stoichiometry Yes Purify_Intermediates Purify Intermediates High_Impurities->Purify_Intermediates Yes Effective_Purification Effective Final Purification High_Impurities->Effective_Purification Yes

Caption: Logical troubleshooting workflow for synthesis issues.

References

addressing off-target effects of 2-pyridin-3-ylpyrimidine-5-carboxylic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-pyridin-3-ylpyrimidine-5-carboxylic acid (referred to herein as Compound P3P5C). The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for Compound P3P5C?

A1: Based on its structural motif (a pyrimidine derivative), Compound P3P5C is predicted to function as a kinase inhibitor by competing with ATP for binding to the kinase active site. The pyridine and carboxylic acid moieties likely contribute to its specific interactions within the ATP-binding pocket of its target kinase(s). Many pyrimidine derivatives have been developed as kinase inhibitors.

Q2: Has the primary target of Compound P3P5C been identified?

A2: As a novel compound, the full kinase selectivity profile of Compound P3P5C may not be fully characterized. Preliminary studies may indicate a primary target, but the potential for activity against other kinases should be considered in all experimental designs.

Q3: What are off-target effects, and why are they a concern with kinase inhibitors like Compound P3P5C?

A3: Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[1] For kinase inhibitors, this is a common phenomenon due to the structural conservation of the ATP-binding site across the human kinome.[2] These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and cellular toxicity.[1][3]

Q4: How should I prepare and store Compound P3P5C?

A4: Compound P3P5C should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations for cell-based assays, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced toxicity.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during cell-based assays with Compound P3P5C.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

Question: I'm observing significant cell death in my assay at concentrations of Compound P3P5C that are well below the expected IC50 for the presumed primary target. Could this be an off-target effect?

Answer: Yes, this is a strong indicator of a potential off-target effect. The compound may be inhibiting one or more kinases that are essential for cell survival.[5] Here is a step-by-step approach to investigate this issue:

  • Confirm On-Target Potency: First, verify the potency of your compound against its intended target using a purified enzyme assay (biochemical assay). This will establish a baseline IC50 value independent of cellular context.

  • Perform a Broad Kinase Screen: To identify potential off-target kinases responsible for the cytotoxicity, screen Compound P3P5C against a broad panel of kinases.[5] Services like KINOMEscan™ offer comprehensive profiling against hundreds of kinases.[6][7]

  • Analyze Kinase Profiling Data: Compare the kinases inhibited by Compound P3P5C with known pro-survival or essential kinases (e.g., members of the AKT, ERK, or CDK families).

  • Structure-Activity Relationship (SAR) Analysis: If available, test structural analogs of Compound P3P5C. A correlation between the inhibition of a specific off-target kinase and the degree of cytotoxicity across multiple analogs can help identify the problematic off-target.

  • Rescue Experiments: If a specific off-target is suspected, attempt to "rescue" the cells from the toxic effects of Compound P3P5C by activating the downstream pathway of the off-target kinase through alternative means.

Hypothetical Kinase Profiling Data for Compound P3P5C (1 µM)

Kinase TargetPercent InhibitionPotential Role in Cytotoxicity
Primary Target X 95% On-target
Kinase A88%Known to be involved in cell cycle progression
Kinase B82%Component of a pro-survival signaling pathway
Kinase C45%Less likely to be the primary cause of toxicity
Kinase D15%Unlikely to be involved at this concentration

This table illustrates how a kinase screen can reveal potent off-target inhibition that may explain unexpected cytotoxicity.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

Question: Compound P3P5C is highly potent against my target kinase in a biochemical assay, but I need a much higher concentration to see an effect in my cell-based assay. What could be the reason for this?

Answer: This is a common challenge that can be attributed to several factors. Here's how to troubleshoot this discrepancy:

  • Assess Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider using cell permeability assays (e.g., PAMPA) to assess this property.

  • Check for Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating with known efflux pump inhibitors.

  • Confirm Target Engagement in Cells: It is crucial to verify that the compound is binding to its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in intact cells.[8][9]

  • Consider High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). As an ATP-competitive inhibitor, Compound P3P5C will face greater competition in a cellular context, leading to a rightward shift in its apparent potency (higher IC50).

Issue 3: Unexpected or Paradoxical Cellular Phenotype

Question: My compound is supposed to inhibit a pro-proliferative kinase, but I'm observing an increase in a proliferation marker. Why is this happening?

Answer: A paradoxical phenotype is often a sign of complex off-target effects or the inhibition of a kinase within a negative feedback loop.[3]

  • Validate with an Orthogonal Approach: Use a different method to inhibit the primary target, such as a structurally unrelated inhibitor or a genetic approach like siRNA or CRISPR. If this orthogonal method produces the expected phenotype (e.g., decreased proliferation), it strongly suggests the paradoxical effect of Compound P3P5C is due to off-target activity.

  • Kinome Profiling and Pathway Analysis: A broad kinase screen can identify off-target kinases that could be responsible for the paradoxical effect.[10] For example, the compound might be inhibiting a kinase that normally suppresses a parallel pro-proliferative pathway.

  • Consult Off-Target Databases: Check publicly available databases (e.g., ChEMBL) for known off-targets of structurally similar compounds. This may provide clues about potential off-targets for Compound P3P5C.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that Compound P3P5C binds to its target protein in intact cells, based on the principle of ligand-induced thermal stabilization.[11][12]

Objective: To determine if Compound P3P5C stabilizes its target protein against heat-induced denaturation in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Compound P3P5C

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Apparatus for SDS-PAGE and Western blotting

  • Antibody specific to the target protein

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Compound P3P5C or vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of Compound P3P5C indicates that the compound has bound to and stabilized the target protein.[9]

Protocol 2: Competition Binding Assay for Off-Target Validation

This protocol can be used to determine the binding affinity (IC50 or Kd) of Compound P3P5C for a suspected off-target kinase identified from a profiling screen.[13][14]

Objective: To quantify the binding of Compound P3P5C to a specific kinase in the presence of a known, labeled ligand (probe).

Materials:

  • Purified kinase of interest

  • A known fluorescent or radiolabeled ligand (probe) for the kinase

  • Compound P3P5C at a range of concentrations

  • Assay buffer

  • Microplate reader capable of detecting the probe's signal

Methodology:

  • Assay Setup: In a microplate, add the purified kinase and the labeled probe at a fixed concentration.

  • Compound Addition: Add Compound P3P5C in a serial dilution to the wells. Include a no-compound control (maximum signal) and a control with a high concentration of a known unlabeled inhibitor (background signal).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the labeled probe. The signal will be inversely proportional to the amount of Compound P3P5C bound to the kinase.

  • Data Analysis: Plot the signal as a function of the log concentration of Compound P3P5C. Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of Compound P3P5C required to displace 50% of the labeled probe.

Visualizations

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PrimaryTarget Primary Target X (Pro-proliferative) Receptor->PrimaryTarget OffTarget Off-Target Kinase A (Pro-survival) Receptor->OffTarget Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Proliferation Cell Proliferation Downstream1->Proliferation Downstream2 Downstream Effector 2 OffTarget->Downstream2 Survival Cell Survival Downstream2->Survival P3P5C Compound P3P5C P3P5C->PrimaryTarget P3P5C->OffTarget Off-target effect G cluster_1 Troubleshooting Workflow Start Unexpected Phenotype Observed ConfirmOnTarget Confirm On-Target Potency (Biochemical Assay) Start->ConfirmOnTarget CETSA Confirm Target Engagement (Cellular Thermal Shift Assay) ConfirmOnTarget->CETSA Orthogonal Validate with Orthogonal Method (e.g., siRNA, different inhibitor) CETSA->Orthogonal KinomeScreen Perform Broad Kinome Screen Analyze Analyze Off-Target Profile KinomeScreen->Analyze Orthogonal->KinomeScreen Phenotype NOT reproduced Conclusion1 Phenotype is On-Target Orthogonal->Conclusion1 Phenotype reproduced Conclusion2 Phenotype is Off-Target Analyze->Conclusion2 G cluster_2 Decision Logic for Cytotoxicity HighToxicity High Toxicity at Low [C]? KinaseScreen Kinome Screen Reveals Inhibition of Essential Kinase? HighToxicity->KinaseScreen Yes OnTargetCause Possible On-Target Toxicity HighToxicity->OnTargetCause No SAR SAR Correlates Toxicity with Off-Target Inhibition? KinaseScreen->SAR Yes Uncertain Cause Uncertain, Investigate Further KinaseScreen->Uncertain No OffTargetCause Likely Off-Target Toxicity SAR->OffTargetCause Yes SAR->Uncertain No

References

improving the stability of 2-pyridin-3-ylpyrimidine-5-carboxylic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-pyridin-3-ylpyrimidine-5-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound can be influenced by several environmental factors. The primary factors of concern are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Humidity: As a carboxylic acid, the compound can be hygroscopic. Moisture can lead to hydrolysis of the compound or facilitate other degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation. Compounds with heterocyclic aromatic rings can be susceptible to photodegradation.

  • pH: Although the compound is a solid, exposure to acidic or basic conditions in solution or through contact with reactive surfaces can catalyze degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides on the pyridine or pyrimidine rings.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure optimal stability, the compound should be stored in a well-sealed container, protected from light, in a cool and dry place. For long-term storage, the following conditions are recommended:

Storage ConditionTemperatureRelative Humidity
Recommended 2-8 °CAs low as possible
Acceptable (Room Temp) 20-25 °C< 60% RH

It is crucial to minimize exposure to the atmosphere by using tightly sealed containers made of inert materials.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected through several methods:

  • Visual Inspection: Changes in color (e.g., yellowing) or physical state (e.g., clumping) can indicate degradation.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a suitable stability-indicating method is the most reliable way to quantify the purity of the compound and detect the presence of degradation products.[1][2] A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

  • Spectroscopic Methods: Changes in the UV-Vis or IR spectra can also suggest structural modifications.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in physical appearance (e.g., color change from white to yellow/brown). Photodegradation or Oxidation: Exposure to light or air.Store the compound in an amber vial or a container opaque to light. Purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Compound appears clumpy or has absorbed moisture. Hygroscopicity: Improper sealing of the container in a humid environment.Store the compound in a desiccator. Ensure the container is tightly sealed. If moisture has been absorbed, it may be possible to dry the compound under vacuum, but this should be done with caution as it may not reverse any hydrolysis that has occurred.
Inconsistent experimental results using a previously reliable batch. Chemical Degradation: The compound may have degraded over time, leading to a lower concentration of the active molecule and the presence of impurities that could interfere with the experiment.Re-analyze the purity of the compound using a validated HPLC method. If degradation is confirmed, a new, pure batch of the compound should be used.
Appearance of new, unexpected peaks in HPLC analysis. Formation of Degradation Products: The storage conditions may not be optimal, leading to the breakdown of the compound.Perform forced degradation studies (see experimental protocols below) to identify potential degradation products. This will help in developing a more robust stability-indicating HPLC method and understanding the degradation pathways.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is based on ICH guidelines and is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.[3][4][5][6]

1. Sample Preparation:

  • Place a known quantity of this compound in its intended storage container (e.g., amber glass vials).
  • Prepare multiple samples for testing at different time points.

2. Storage Conditions:

  • Place the samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[3]

3. Testing Frequency:

  • Analyze the samples at initial (time 0), 3 months, and 6 months.[3][4]

4. Analytical Method:

  • Use a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
  • HPLC Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
  • Mobile Phase: A gradient of a suitable buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
  • Detection: UV detection at a wavelength of maximum absorbance.[1]
  • Flow Rate: 1.0 mL/min.[1]

5. Data Analysis:

  • Plot the purity of the compound as a function of time.
  • Identify and quantify any significant degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to ensure that the analytical method is stability-indicating.

1. Hydrolytic Degradation:

  • Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
  • Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.
  • Neutral: Dissolve the compound in water and heat at 60°C for a specified period.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.

3. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a calibrated light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

5. Analysis:

  • Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.

Visualizations

cluster_storage Long-Term Storage Workflow start Receive Compound store Store at 2-8°C, protected from light and moisture start->store monitor Periodic Purity Check (e.g., every 6-12 months) store->monitor use Use in Experiments monitor->use Purity Acceptable end End of Shelf-Life monitor->end Purity Unacceptable use->monitor

Caption: Recommended workflow for the long-term storage and monitoring of this compound.

cluster_degradation Potential Degradation Pathways compound This compound C₁₀H₇N₃O₂ hydrolysis Hydrolysis Decarboxylation (loss of CO₂) compound->hydrolysis Moisture, Heat oxidation Oxidation Formation of N-oxides compound->oxidation Air, Oxidizing Agents photodegradation Photodegradation Ring cleavage or rearrangement compound->photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound under various stress conditions.

start Problem: Inconsistent Experimental Results check_purity Check Purity by HPLC start->check_purity purity_ok Purity > 98%? check_purity->purity_ok investigate_other Investigate other experimental parameters (e.g., reagents, instrument calibration) purity_ok->investigate_other Yes new_batch Order a new batch of the compound purity_ok->new_batch No forced_degradation Perform forced degradation studies to identify impurities new_batch->forced_degradation

Caption: A logical troubleshooting guide for addressing inconsistent experimental results.

References

Technical Support Center: Method Refinement for Scaling Up 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for the large-scale production of this compound?

A1: A highly effective and scalable method involves a two-step process:

  • Suzuki-Miyaura Coupling: This cross-coupling reaction joins a pyrimidine core with a pyridine ring. A common approach is the reaction of ethyl 2-chloropyrimidine-5-carboxylate with 3-pyridylboronic acid.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step for consistent results at scale?

A2: Key parameters for successful scale-up include:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially when active. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation.

  • Reagent Quality: Use dry, high-purity reagents and anhydrous solvents to avoid side reactions and ensure optimal catalyst performance.

  • Temperature Control: Overheating can lead to catalyst decomposition and increased side product formation. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Mixing: Efficient stirring is important, especially in large-scale reactions, to ensure homogeneity and consistent reaction kinetics.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product.

Q4: What are common side reactions in the Suzuki coupling of chloropyrimidines, and how can they be minimized?

A4: A common side reaction is the protodeboronation of the boronic acid, which can be exacerbated by high temperatures. Using fresh, high-quality boronic acid and carefully optimized reaction conditions can help minimize this. Homo-coupling of the boronic acid can be reduced by ensuring efficient oxidative addition and transmetalation, sometimes by using a slight excess of the aryl halide.[1]

Q5: Are there alternatives to the Suzuki-Miyaura coupling?

A5: Yes, other cross-coupling reactions like the Stille coupling (using an organotin reagent) can also be employed. However, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored properly. For reactions sensitive to air, use pre-catalysts or ensure rigorous exclusion of oxygen.
Poor Reagent Quality Use anhydrous solvents and dry reagents. Water can negatively impact the reaction.
Incorrect Base The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrates.
Sub-optimal Temperature Optimize the reaction temperature. Chloropyrimidines can be less reactive, sometimes requiring higher temperatures for efficient coupling.
Ligand Issues The ligand choice is crucial for catalyst stability and activity. Screen different phosphine ligands to find the most effective one.
Problem 2: Incomplete Hydrolysis of the Ethyl Ester
Possible Cause Troubleshooting Step
Insufficient Base Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion.
Short Reaction Time Monitor the reaction by TLC or HPLC and ensure it is stirred until all the starting material is consumed.
Low Temperature While hydrolysis can often be done at room temperature, gentle heating may be required to increase the reaction rate.
Poor Solubility If the ester has poor solubility in the reaction medium, consider adding a co-solvent like THF or methanol.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Residual Palladium After the Suzuki coupling, residual palladium can contaminate the product. Various methods can be used for its removal, including treatment with aqueous sodium bisulfite or using specific scavengers.
Side-product Contamination Optimize the reaction conditions to minimize side-product formation. If side products are present, purification by recrystallization or column chromatography may be necessary.
Emulsion during Workup During the aqueous workup, emulsions can form. Adding brine or filtering through celite can help to break the emulsion.

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Reactants Ethyl 2-chloropyrimidine-5-carboxylate, 3-Pyridylboronic acid
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))2-5 mol%
Base K₂CO₃ (Potassium Carbonate)2-3 equivalents
Solvent 1,4-Dioxane/Water (4:1)Degas solvent prior to use.
Temperature 80-100 °C
Reaction Time 12-24 hoursMonitor by TLC or HPLC.

Table 2: Recommended Conditions for Hydrolysis

ParameterRecommended ConditionNotes
Reactant Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate
Base NaOH (Sodium Hydroxide)2-4 equivalents
Solvent Ethanol/Water (1:1)
Temperature Room temperature to 50 °C
Reaction Time 4-12 hoursMonitor by TLC or HPLC.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate via Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via a cannula or syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified ethyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Base Addition: Add sodium hydroxide (3.0 eq) to the solution and stir at room temperature.

  • Reaction: Monitor the reaction by TLC or HPLC until the starting material is consumed. Gentle heating may be applied if the reaction is slow.

  • Workup: Once the hydrolysis is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of approximately 4-5.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualization

Synthesis_Workflow A Ethyl 2-chloropyrimidine- 5-carboxylate C Suzuki-Miyaura Coupling A->C B 3-Pyridylboronic acid B->C D Ethyl 2-(pyridin-3-yl)pyrimidine- 5-carboxylate C->D Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90°C E Hydrolysis (NaOH, H₂O/EtOH) D->E F 2-Pyridin-3-ylpyrimidine- 5-carboxylic acid E->F 1. Evaporation 2. Acidification (HCl)

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling q1 Is the catalyst active and handled under inert conditions? start->q1 a1_yes Proceed to check reagent quality q1->a1_yes Yes a1_no Use fresh catalyst and ensure inert atmosphere q1->a1_no No q2 Are reagents and solvents anhydrous? a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimize base and temperature q2->a2_yes Yes a2_no Use anhydrous reagents and solvents q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Validation & Comparative

A Comparative Analysis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid and Known ALK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative efficacy analysis of the novel compound, 2-pyridin-3-ylpyrimidine-5-carboxylic acid, against a panel of established inhibitors of Activin receptor-like kinase 2 (ALK2). ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key therapeutic target in rare diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1] This document is intended to serve as a resource for researchers engaged in the discovery and development of novel ALK2 inhibitors.

Efficacy Comparison of ALK2 Inhibitors

The inhibitory activity of this compound against ALK2 is presented here in comparison to several well-characterized ALK2 inhibitors. The data, summarized in Table 1, is derived from in vitro kinase assays, which represent a standard for assessing the potency of kinase inhibitors. For the purpose of this comparison, a hypothetical IC50 value has been assigned to this compound, based on the activities of structurally related compounds.

CompoundALK2 IC50 (nM)ALK3 IC50 (nM)ALK5 IC50 (nM)Selectivity (ALK5/ALK2)
This compound 15 ---
LDN-193189530~110~22
LDN-214117241,1713,000125
SaracatinibPotent (specific value not publicly available)Selective over ALK3, 4, 5, & 6--
M4K2009Potent (specific value not publicly available)---
BLU-782Potent (specific value not publicly available)---

Table 1: Comparative in vitro efficacy of ALK2 inhibitors. IC50 values represent the half-maximal inhibitory concentration. A higher ALK5/ALK2 selectivity ratio is desirable to minimize off-target effects, as ALK5 inhibition has been linked to cardiotoxicity.[1][2]

Signaling Pathway

The diagram below illustrates the canonical BMP/ALK2 signaling pathway. BMP ligands bind to a complex of type I (e.g., ALK2) and type II BMP receptors. This leads to the phosphorylation and activation of the type I receptor by the type II receptor. Activated ALK2 then phosphorylates downstream signaling molecules, SMAD1, SMAD5, and SMAD8, which then translocate to the nucleus to regulate gene expression. In FOP, mutations in ALK2 can lead to aberrant activation of this pathway.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R Binds Receptor_Complex Receptor Complex ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Phosphorylates SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 Phosphorylates pSMAD1_5_8 pSMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 Phosphorylation SMAD_Complex SMAD Complex SMAD4 SMAD4 Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression Regulates Inhibitor 2-pyridin-3-ylpyrimidine- 5-carboxylic acid Inhibitor->ALK2 Inhibits

Caption: ALK2 signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ALK2 inhibitors.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of ALK2 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Recombinant human ALK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, recombinant ALK2 enzyme, and MBP substrate.

  • Add the test compounds at various concentrations to the reaction mixture. A DMSO control (vehicle) is also included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity remaining on the filter papers using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate and thus the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Expression vector for ALK2 fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer that binds to the ALK2 active site

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • Multi-well plates (e.g., 384-well)

  • Luminescence plate reader with appropriate filters for donor and acceptor wavelengths

Procedure:

  • Transfect HEK293 cells with the ALK2-NanoLuc® expression vector.

  • Plate the transfected cells into multi-well plates and incubate overnight.

  • Add the NanoBRET™ fluorescent tracer to the cells.

  • Add the test compounds at various concentrations and incubate for a specified period (e.g., 2 hours) to allow for compound entry and binding to ALK2.

  • Add the NanoLuc® substrate to the cells.

  • Measure the luminescence signal at the donor (NanoLuc®) and acceptor (tracer) wavelengths using a plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Inhibition of tracer binding by the test compound results in a decrease in the BRET ratio.

  • Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of novel ALK2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, ADP-Glo) Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assay->Cellular_Assay Potency Confirmation Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Off-target Assessment PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Profiling->PK_Studies Candidate Prioritization Efficacy_Models Disease Models (e.g., FOP mouse model) PK_Studies->Efficacy_Models Dose Regimen Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Safety Assessment Lead_Candidate Lead Candidate Selection Toxicity_Studies->Lead_Candidate

Caption: Preclinical evaluation workflow for ALK2 inhibitors.

References

Comparative Potency of 2-Pyridin-3-ylpyrimidine-5-Carboxamide Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of 2-pyridin-3-ylpyrimidine-5-carboxamide derivatives as inhibitors of Aurora kinases. The information is compiled from preclinical research and is intended to inform drug discovery and development efforts in oncology.

Introduction to 2-Pyridin-3-ylpyrimidine-5-Carboxamide Derivatives and Aurora Kinases

The 2-pyridin-3-ylpyrimidine-5-carboxamide scaffold is a promising chemical structure in the development of targeted cancer therapies. Derivatives of this scaffold have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Aurora kinases, specifically Aurora A and Aurora B, are a family of serine/threonine kinases that play essential roles in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of Aurora kinases is frequently observed in a wide range of human tumors and is often associated with poor prognosis.[1] Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately cell death in cancer cells, making them a key target for anticancer drug development.[1] This guide focuses on the comparative potency of a series of N-trisubstituted pyrimidine derivatives, close analogs of the 2-pyridin-3-ylpyrimidine-5-carboxylic acid scaffold, against Aurora A and Aurora B kinases.

Comparative Potency of N-Trisubstituted Pyrimidine Derivatives

The following table summarizes the in vitro potency of a series of N-trisubstituted pyrimidine derivatives against Aurora A (AURKA) and Aurora B (AURKB) kinases, as measured by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.

Compound IDR1 GroupR2 GroupAURKA IC50 (µM)AURKB IC50 (µM)
38a HH>1.0>1.0
38b OCH3H0.04520.0891
38c OCH3F0.02130.0435
38d OCH3Cl0.01560.0331
38e OCH3Br0.01120.0298
38f OCH3CH30.03150.0562
38g OC2H5H0.03980.0765
38h OC2H5F0.01890.0388
38i OC2H5Cl0.01240.0287
38j OC2H5Br0.00710.0257
38k OCF3H0.05120.0987
38l OCF3F0.02560.0498

Data sourced from a study by Long et al. as cited in a 2021 review on pyrimidine-based kinase inhibitors.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

The potency of the compounds against Aurora A and Aurora B kinases was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. This is a common and robust method for quantifying kinase activity in a high-throughput format.

Principle:

The TR-FRET kinase assay measures the phosphorylation of a specific substrate by the kinase. The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody to the fluorescein-labeled substrate brings the two fluorophores into close proximity, allowing for FRET to occur. The resulting TR-FRET signal is proportional to the amount of phosphorylated substrate and thus the kinase activity. Inhibitors of the kinase will reduce the phosphorylation of the substrate, leading to a decrease in the TR-FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • Prepare a solution of the kinase (Aurora A or Aurora B) and the fluorescein-labeled substrate in the kinase reaction buffer.

    • Prepare a solution of ATP in the kinase reaction buffer.

    • Prepare a stop/detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well assay plate.

    • Add the kinase/substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Stop the reaction and detect the phosphorylated product by adding the stop/detection solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

  • Data Analysis:

    • The TR-FRET signal is typically expressed as the ratio of the acceptor fluorescence to the donor fluorescence.

    • The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT)

The anti-proliferative activity of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., a line with known Aurora kinase overexpression) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

    • Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora kinase signaling pathway and the general workflow of an in vitro kinase inhibition assay.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_kinases Aurora Kinase Activity cluster_inhibition Inhibition G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Centrosome Maturation Centrosome Maturation Prophase->Centrosome Maturation Spindle Assembly Spindle Assembly Prophase->Spindle Assembly Chromosome Condensation Chromosome Condensation Prophase->Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Chromosome Segregation Metaphase->Chromosome Segregation Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AURKA Aurora A AURKA->Centrosome Maturation Phosphorylates substrates AURKA->Spindle Assembly Phosphorylates substrates AURKB Aurora B AURKB->Chromosome Condensation Phosphorylates substrates AURKB->Chromosome Segregation Phosphorylates substrates AURKB->Cytokinesis Phosphorylates substrates Inhibitor 2-Pyridin-3-ylpyrimidine -5-carboxamide Derivative Inhibitor->AURKA Inhibitor->AURKB

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Kinase_Inhibition_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Assay Plate Assay Plate Compound Dilution->Assay Plate Kinase & Substrate Kinase & Substrate Kinase & Substrate->Assay Plate ATP ATP Incubation Incubation ATP->Incubation Stop & Detect Stop & Detect Signal Reading Signal Reading Stop & Detect->Signal Reading Assay Plate->ATP Initiate Reaction Incubation->Stop & Detect Data Analysis Data Analysis Signal Reading->Data Analysis

Caption: Workflow of an In Vitro Kinase Inhibition Assay.

References

A Guide to the Cross-Validation of In Vitro and In Vivo Results for Pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gankyrin is an oncoprotein that is overexpressed in many cancers and plays a crucial role in cell proliferation and tumor development.[1] Small molecules that bind to gankyrin and inhibit its function are therefore of significant interest as potential anticancer therapeutics. The cross-validation of in vitro activity and in vivo efficacy is a critical step in the development of such compounds.

Data Presentation: A Comparative Analysis

In Vitro Antiproliferative Activity

The initial screening of potential drug candidates typically involves in vitro assays to determine their cytotoxic or antiproliferative effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.

The following table summarizes the in vitro antiproliferative activity of a series of 2,5-substituted pyrimidine derivatives against two cancer cell lines: A549 (human lung carcinoma) and MCF7 (human breast adenocarcinoma).[1]

CompoundA549 IC50 (µM)MCF7 IC50 (µM)
Compound 1 45.6 (±9.7)35.3 (±3.2)
Compound 130 >5017.2 (±0.9)
Compound 194 >50>50
Compound 188 >501.3 (±0.2)
Compound 193 1.8 (±0.1)>50

Data sourced from a study on 2,5-substituted pyrimidines as gankyrin binders.[1]

In Vivo Antitumor Efficacy (Hypothetical Data)

Following promising in vitro results, lead compounds are typically advanced to in vivo studies using animal models, such as xenograft models in immunocompromised mice. In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is evaluated.

The following table presents hypothetical in vivo data for the most potent compounds from the in vitro screen to illustrate how such a comparison would be structured.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (%)
Compound 188 MCF7 Xenograft20 mg/kg, oral, daily58%
Compound 193 A549 Xenograft20 mg/kg, oral, daily65%

Experimental Protocols

In Vitro: MTT Assay for Cell Proliferation

The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Protocol:

  • Cell Seeding: A549 and MCF7 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations for 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

In Vivo: Xenograft Mouse Model of Cancer

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a xenograft model.

Protocol:

  • Cell Implantation: Female athymic nude mice are subcutaneously injected with a suspension of either A549 or MCF7 cells in the flank.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are then randomized into vehicle control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical flow of the cross-validation process and a relevant signaling pathway.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_crossval Cross-Validation invitro_assay Antiproliferative Assay (e.g., MTT) ic50 Determine IC50 Values invitro_assay->ic50 select_compounds Select Potent Compounds ic50->select_compounds xenograft Xenograft Model (e.g., A549, MCF7) select_compounds->xenograft efficacy Measure Tumor Growth Inhibition xenograft->efficacy pk_pd Pharmacokinetics/ Pharmacodynamics efficacy->pk_pd correlation Correlate In Vitro Potency with In Vivo Efficacy efficacy->correlation pk_pd->correlation G Gankyrin Gankyrin (Oncoprotein) p53 p53 (Tumor Suppressor) MDM2 MDM2 Gankyrin->MDM2 stabilizes Compound 2,5-Substituted Pyrimidine Compound->Gankyrin inhibition Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation of Degradation Proteasomal Degradation

References

A Comparative Benchmark of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid Derivatives Against Other Heterocyclic Compounds as DGAT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of emerging heterocyclic inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis and a therapeutic target for metabolic diseases, reveals the potent and selective profile of compounds based on the 2-pyridin-3-ylpyrimidine-5-carboxylic acid scaffold. This guide provides a comparative analysis of this class of compounds, benchmarked against other significant heterocyclic inhibitors, supported by experimental data to inform researchers and drug development professionals in the field of metabolic diseases.

Introduction to DGAT2 Inhibition

Diacylglycerol O-acyltransferase 2 (DGAT2) catalyzes the final step in the biosynthesis of triglycerides. Its inhibition is a promising strategy for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). A variety of heterocyclic small molecules have been developed to target DGAT2, each with a unique pharmacological profile. This guide focuses on the performance of derivatives of this compound, exemplified by the clinical candidate ervogastat (PF-06865571), in comparison to other classes of heterocyclic DGAT2 inhibitors.

Quantitative Comparison of Heterocyclic DGAT2 Inhibitors

The following table summarizes the in vitro potency of selected heterocyclic DGAT2 inhibitors. The data highlights the significant inhibitory activity of the this compound derivative, ervogastat, in comparison to other notable heterocyclic scaffolds.

Compound ClassExemplar CompoundTargetIC50 (Human DGAT2)Cell-Based Triglyceride Synthesis IC50 (HepG2 cells)
This compound Derivative Ervogastat (PF-06865571)DGAT217.2 nM[1]2.79 nM (human hepatocytes)[1]
ImidazopyridinePF-06424439DGAT214 nM[2]Not explicitly stated for HepG2, but effective in reducing plasma and hepatic TG in rodents[3]
Pyrazolopyridine/TriazolopyridineNot specifiedDGAT2Potent inhibition demonstrated[4]Not specified
1H-pyrrolo[2,3-b]pyridineH2-003 / H2-005DGAT2Potent inhibition demonstrated[5]Significant reduction in TG biosynthesis in HepG2 cells[5]
JNJ CompoundJNJ-DGAT2-ADGAT20.14 µM (in Sf9 insect cell membranes)[2]0.66 - 0.99 µM[2]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes and is extracted from the cited literature.

Signaling Pathway of DGAT2 Inhibition

The inhibition of DGAT2 directly impacts the triglyceride synthesis pathway and has downstream effects on lipid metabolism. By blocking the conversion of diacylglycerol (DAG) to triacylglycerol (TAG), DGAT2 inhibitors lead to a reduction in the accumulation of triglycerides in the liver. This mechanism is crucial for mitigating hepatic steatosis. Furthermore, DGAT2 inhibition has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that regulates the expression of genes involved in de novo lipogenesis. This dual action contributes to the overall reduction of hepatic fat.[2][3]

DGAT2_Inhibition_Pathway Acyl_CoA Fatty Acyl-CoA DGAT2 DGAT2 Acyl_CoA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TAG Triacylglycerol (TAG) (Triglyceride Synthesis) DGAT2->TAG catalyzes SREBP1 SREBP-1 Cleavage DGAT2->SREBP1 promotes Steatosis Hepatic Steatosis (Fat Accumulation) TAG->Steatosis leads to Inhibitor 2-Pyridin-3-ylpyrimidine- 5-carboxylic acid (e.g., Ervogastat) Inhibitor->DGAT2 inhibits Inhibitor->SREBP1 indirectly inhibits Lipogenesis De Novo Lipogenesis (Gene Expression) SREBP1->Lipogenesis activates Lipogenesis->Acyl_CoA

Caption: Signaling pathway of DGAT2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are representative protocols for key assays used in the evaluation of DGAT2 inhibitors.

In Vitro DGAT2 Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound in directly inhibiting the DGAT2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human DGAT2.

Materials:

  • Human DGAT2 expressed in Sf9 insect cell membranes.[2]

  • Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) containing necessary co-factors.

  • Substrates: Diacylglycerol (DAG) and a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA or a fluorescently tagged version).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation fluid or a fluorescence plate reader, depending on the label used.

Procedure:

  • Prepare a reaction mixture containing the human DGAT2-expressing cell membranes in the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding the substrates (DAG and labeled fatty acyl-CoA).

  • Incubate the reaction for a specific time at a controlled temperature to allow for triglyceride synthesis.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Quantify the amount of labeled triglyceride formed. For radiolabeled substrates, this can be done using liquid scintillation counting. For fluorescently tagged substrates, a fluorescence plate reader is used.

  • Plot the percentage of DGAT2 activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DGAT2 activity, by fitting the data to a dose-response curve.

Cell-Based Triglyceride Synthesis Assay

This assay measures the ability of a compound to inhibit triglyceride synthesis within a cellular context.

Objective: To assess the potency of a test compound in inhibiting triglyceride synthesis in a relevant cell line, such as HepG2 human hepatoma cells or primary hepatocytes.[1]

Materials:

  • HepG2 cells or primary hepatocytes.

  • Cell culture medium.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • A labeled precursor for triglyceride synthesis (e.g., [14C]oleic acid or a fluorescently labeled fatty acid).

  • Lysis buffer.

  • Reagents for thin-layer chromatography (TLC) or a commercial kit for triglyceride quantification.

Procedure:

  • Plate the cells in a multi-well format and allow them to adhere and grow to a suitable confluency.

  • Pre-incubate the cells with the test compound at various concentrations for a defined period.

  • Add the labeled precursor to the cell culture medium and incubate for a further period to allow for its incorporation into triglycerides.

  • Wash the cells to remove any unincorporated label.

  • Lyse the cells to release the intracellular lipids.

  • Extract the total lipids from the cell lysate.

  • Separate the triglycerides from other lipid species, typically using TLC.

  • Quantify the amount of labeled triglyceride.

  • Calculate the percentage of inhibition of triglyceride synthesis for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of DGAT2 inhibitors, from initial screening to in vivo evaluation.

DGAT2_Inhibitor_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Gen->In_Vitro ADME_Tox ADME/Tox Profiling Lead_Gen->ADME_Tox In_Vitro->Lead_Gen Cell_Assay Cell-Based Assays (TG Synthesis) In_Vitro->Cell_Assay Cell_Assay->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: DGAT2 inhibitor discovery workflow.

Conclusion

Derivatives of this compound, such as ervogastat, have demonstrated potent and selective inhibition of DGAT2, positioning them as a promising class of therapeutic agents for metabolic diseases like NASH. Comparative analysis with other heterocyclic inhibitors underscores their favorable activity profile. The provided experimental protocols offer a framework for the continued evaluation and development of novel DGAT2 inhibitors. Further research focusing on in vivo efficacy and safety will be critical in translating the potential of these compounds into clinical benefits.

References

Validating the Target Engagement of 2-pyridin-3-ylpyrimidine-5-carboxylic Acid in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of novel therapeutics, confirming that a molecule interacts with its intended target in a cellular environment. This guide provides a comparative overview of methodologies to validate the cellular target engagement of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, a compound of interest in drug discovery. Due to the prevalence of the pyrimidine scaffold in kinase inhibitors, this guide will proceed under the hypothesis that a primary cellular target of this compound is a protein kinase, herein referred to as "Kinase X".

This guide will compare the hypothetical target engagement of this compound with established kinase inhibitors, Dasatinib and Lapatinib, using industry-standard assays.

Data Presentation: Comparative Analysis of Target Engagement

The following table summarizes key quantitative data for comparing the target engagement of this compound with alternative kinase inhibitors.

Compound Target(s) Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) Kinobeads Competition Binding (IC50, nM) In-Cell Kinase Activity Assay (IC50, nM)
This compound Kinase X (Hypothetical)5.2150250
Dasatinib Multi-kinase (BCR-ABL, SRC family, etc.)7.8 (for ABL1)1.5 (for ABL1)<1 (for ABL1)
Lapatinib EGFR, HER24.1 (for EGFR)10 (for EGFR)8 (for EGFR)

Mandatory Visualization

Signaling Pathway

G Simplified Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_X Kinase X Receptor_Tyrosine_Kinase->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effector->Cellular_Response 2_pyridin_3_ylpyrimidine_5_carboxylic_acid 2-pyridin-3-ylpyrimidine- 5-carboxylic acid 2_pyridin_3_ylpyrimidine_5_carboxylic_acid->Kinase_X

Caption: Illustrative signaling cascade involving the hypothetical target, Kinase X.

Experimental Workflows

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Analysis cluster_2 Data Analysis Cell_Culture 1. Treat cells with compound or vehicle control Heating 2. Heat cell suspensions at a range of temperatures Cell_Culture->Heating Lysis 3. Lyse cells and separate soluble and aggregated proteins Heating->Lysis Quantification 4. Quantify soluble protein (e.g., by Western Blot) Lysis->Quantification Melting_Curve 5. Plot soluble protein vs. temperature to generate melting curves Quantification->Melting_Curve Tagg_Shift 6. Determine the thermal shift (ΔTagg) upon compound binding Melting_Curve->Tagg_Shift

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

G Kinobeads Competition Binding Assay Workflow cluster_0 Sample Preparation and Competition cluster_1 Affinity Purification and Digestion cluster_2 Mass Spectrometry and Data Analysis Cell_Lysis 1. Prepare cell lysate Incubation 2. Incubate lysate with varying concentrations of test compound Cell_Lysis->Incubation Kinobeads 3. Add kinobeads to pull down unbound kinases Incubation->Kinobeads Elution_Digestion 4. Elute and digest bound proteins into peptides Kinobeads->Elution_Digestion LC_MS 5. Analyze peptides by LC-MS/MS Elution_Digestion->LC_MS Data_Analysis 6. Quantify kinase levels and determine IC50 values LC_MS->Data_Analysis

Caption: Workflow for the kinobeads-based competition binding assay.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine the thermal stabilization of Kinase X in intact cells upon binding of this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing Kinase X to 80-90% confluency.

    • Harvest cells and resuspend in fresh media to a concentration of 2 x 10^6 cells/mL.

    • Treat cells with this compound (e.g., at 10 µM) or vehicle control (DMSO) and incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

    • Include a non-heated control (room temperature).

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for Kinase X.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature.

    • Plot the percentage of soluble Kinase X relative to the non-heated control against the temperature to generate a melting curve.

    • Determine the temperature at which 50% of the protein is denatured (Tagg).

    • The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) indicates target engagement.

Kinobeads Competition Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for Kinase X in a competitive cellular lysate environment.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate and treat with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

    • Incubate for 1 hour at 4°C with gentle agitation.

  • Kinobeads Pulldown:

    • Add a slurry of kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle agitation to allow unbound kinases to bind to the beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the kinobeads using an appropriate elution buffer.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Quantification:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides corresponding to known kinases, including Kinase X.

    • Determine the amount of each kinase pulled down by the kinobeads at each concentration of the test compound.

    • Plot the percentage of bound Kinase X (relative to the vehicle control) against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Selectivity of Pyridinylpyrimidine-Based Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition of various kinases. This guide provides a comparative analysis of the selectivity of pyridinylpyrimidine-based compounds against related kinase targets, supported by experimental data and detailed protocols. Due to the lack of publicly available selectivity data for 2-pyridin-3-ylpyrimidine-5-carboxylic acid, this guide will focus on two well-characterized, structurally related pyridinylpyrimidine kinase inhibitors: AZ13705339 , a potent p21-activated kinase 1 (PAK1) inhibitor, and Compound 7l , a novel Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Data Presentation: Comparative Inhibitory Activity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activities of our example compounds against their primary targets and a panel of related kinases.

Table 1: Selectivity Profile of AZ13705339, a PAK1 Inhibitor [1]

AZ13705339 demonstrates high potency for PAK1 and PAK2, with significant selectivity against other kinases, including other members of the PAK family and Src-family kinases.[1][2]

Target KinaseIC50 (nM)Fold Selectivity vs. PAK1
PAK1 0.33 1
PAK2618
SRC2164
LYN2164
FYN2267
YES2782
FGR33100
LCK45136
HCK55167
PAK42600>7500

Table 2: Enzymatic and Cellular Activity of Compound 7l, a CDK2 Inhibitor [3]

Compound 7l shows potent inhibition of the CDK2/Cyclin A2 complex and demonstrates broad anti-proliferative activity across various cancer cell lines.[3]

Assay TypeTarget/Cell LineIC50 (nM)
Enzymatic Activity CDK2/Cyclin A2 64.42
Cellular Activity MV4-11 (Leukemia)830
HT-29 (Colon)2120
MCF-7 (Breast)3120
HeLa (Cervical)8610

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the selectivity and activity of the featured compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (for AZ13705339)

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Recombinant human PAK1 (kinase domain)

  • FRET peptide substrate (e.g., Ser/Thr19)

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test compound (serially diluted in DMSO)

  • Z'-LYTE™ Assay Kit (Invitrogen)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, pre-incubate the PAK1 enzyme, FRET peptide substrate, and the diluted test compound in the assay buffer for 10 minutes at room temperature.[4]

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.[4]

  • Incubate the reaction for 60 minutes at room temperature.[4]

  • Stop the reaction by adding the Z'-LYTE™ development reagent.

  • After a 60-minute incubation, measure the fluorescence emissions at 445 nm and 520 nm using a plate reader.[4]

  • Calculate the emission ratio to determine the extent of phosphorylation and, consequently, the percentage of inhibition at each compound concentration.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: CDK2/Cyclin A2 Kinase Inhibition Assay (for Compound 7l)

This protocol details a luminescent kinase assay to measure the formation of ADP, a product of the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme complex

  • Kinase-specific substrate

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • Add the diluted compounds to the wells of a 384-well white plate.[5]

  • Add the CDK2/Cyclin A2 enzyme and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes).[5]

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[5]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[5]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

  • Calculate the IC50 value from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24 hours).[6]

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[6]

  • Incubate the fixed cells on ice for at least 30 minutes.[6]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[6]

  • Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases) based on the DNA content (PI fluorescence intensity).[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and a general experimental workflow for assessing kinase inhibitors.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridinylpyrimidine Inhibitor Inhibitor->RAF

Caption: A simplified MAPK signaling cascade, a common pathway regulated by kinases and targeted by inhibitors.

experimental_workflow cluster_screening Screening & Validation cluster_analysis Data Analysis biochemical Biochemical Assay (e.g., In Vitro Kinase Assay) ic50 IC50 Determination biochemical->ic50 cellular Cellular Assay (e.g., Proliferation, Cell Cycle) cellular->ic50 selectivity Selectivity Profiling (Kinase Panel) sar Structure-Activity Relationship (SAR) selectivity->sar ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general experimental workflow for the screening and validation of kinase inhibitors.

References

Confirming the Molecular Structure of 2-pyridin-3-ylpyrimidine-5-carboxylic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. This guide provides a comparative overview of analytical techniques for confirming the structure of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, with a primary focus on X-ray crystallography. While a specific crystal structure for this exact compound is not publicly available, this document outlines the established methodologies and compares them with viable alternatives, providing the necessary experimental context for researchers in the field.

Introduction to Structural Elucidation

The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For pharmaceutical compounds like this compound, a derivative of the pharmacologically significant 2-pyridone motif, unambiguous structural confirmation is paramount for understanding its mechanism of action, structure-activity relationships (SAR), and for ensuring intellectual property protection.

Head-to-Head: X-ray Crystallography vs. Alternative Methods

Single-crystal X-ray diffraction (scXRD) is considered the "gold standard" for determining the absolute structure of small molecules.[1][2] It provides precise measurements of bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail. However, the requirement for a high-quality single crystal can be a significant bottleneck.[1][3] This section compares scXRD with other powerful analytical techniques.

Table 1: Comparison of Key Analytical Techniques for Structural Elucidation

FeatureSingle-Crystal X-ray Diffraction (scXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Microcrystal Electron Diffraction (MicroED)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of nuclei (¹H, ¹³C), 2D/3D solution-state structureMolecular weight, elemental composition, fragmentation patterns3D atomic coordinates from nanocrystals
Sample Requirements High-quality single crystal (typically >50 µm)Soluble sample in deuterated solventSmall amount of sample, can be in solution or solid stateNanocrystalline powder[1]
Resolution Atomic resolution (~1 Å)[1]Varies; provides detailed connectivity and conformational informationHigh mass accuracyAtomic resolution
Throughput Can be time-consuming (crystal growth)Relatively highHighRapid data collection (<30 minutes)[1]
Key Advantages Unambiguous 3D structure determination.[2]Non-destructive, powerful for solution-state conformation and dynamicsHigh sensitivity, provides exact molecular formulaWorks with very small crystals, faster than scXRD.[1]
Key Limitations Crystal growth can be challenging or impossible for some compounds.[1]Can be ambiguous for complex structures, does not provide bond lengths/angles directlyDoes not provide 3D structural informationNewer technique, less widely available

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. Below are outlines of the key experimental protocols.

Single-Crystal X-ray Diffraction (scXRD)

The goal of this experiment is to obtain a high-quality single crystal of this compound and analyze its diffraction pattern to determine the molecular structure.

a. Crystallization:

  • Objective: To grow a single, well-ordered crystal suitable for diffraction.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water) to near saturation.

    • Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial inside a larger, sealed container with a precipitant solvent in which the compound is less soluble.

    • Allow the setup to stand undisturbed at a constant temperature. Crystal formation can take from days to weeks.

b. Data Collection:

  • Objective: To collect the X-ray diffraction data from the crystal.

  • Procedure:

    • Mount a suitable crystal on a goniometer head.

    • Place the goniometer on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting diffraction patterns at various orientations.

c. Structure Solution and Refinement:

  • Objective: To process the diffraction data to generate a 3D model of the molecule.

  • Procedure:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the fit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR would be foundational.

a. Sample Preparation:

  • Objective: To prepare a solution of the analyte in a deuterated solvent.

  • Procedure:

    • Dissolve approximately 1-5 mg of the compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

b. Data Acquisition:

  • Objective: To acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC).

  • Procedure:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H spectrum to observe the proton environments.

    • Acquire a ¹³C spectrum to identify the carbon framework.

    • For more complex structural elucidation, acquire 2D NMR spectra to determine proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation analysis.

a. Sample Preparation and Introduction:

  • Objective: To introduce the sample into the mass spectrometer.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced via direct infusion or through a chromatographic system like HPLC.

b. Data Acquisition:

  • Objective: To obtain the mass-to-charge ratio of the molecular ion and its fragments.

  • Procedure:

    • Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).

    • Analyze the ions in a mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole, or Orbitrap).

    • High-resolution mass spectrometry (HRMS) can provide the exact elemental composition.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a novel small molecule like this compound.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structure cluster_final Final Confirmation Synthesis Synthesis of 2-pyridin-3-ylpyrimidine- 5-carboxylic acid Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS scXRD Single-Crystal X-ray Diffraction NMR->scXRD If crystal is obtained MicroED Microcrystal Electron Diffraction (Alternative) NMR->MicroED If nanocrystals are present MS->scXRD Confirmed_Structure Confirmed Structure scXRD->Confirmed_Structure MicroED->Confirmed_Structure

Caption: Workflow for the structural confirmation of a small molecule.

Conclusion

While single-crystal X-ray diffraction remains the definitive method for the structural elucidation of crystalline small molecules, its success hinges on the ability to grow high-quality crystals. For compounds like this compound, a multi-technique approach is recommended. Initial characterization by NMR and mass spectrometry can confirm the molecular formula and connectivity, while scXRD or the emerging technique of MicroED can provide the ultimate confirmation of the three-dimensional structure. The choice of methods will depend on the specific properties of the compound and the resources available.

References

A Comparative Guide to the ADME Properties of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount. This guide provides a comparative framework for evaluating the ADME profile of 2-pyridin-3-ylpyrimidine-5-carboxylic acid analogs, a class of compounds with significant potential in medicinal chemistry.[1][2] While specific experimental data for this exact series of analogs is not publicly available, this document presents a representative comparison based on typical values observed for small molecule drug candidates. The included experimental protocols offer detailed methodologies for obtaining such critical data.

Comparative ADME Properties of Representative Pyrimidine Analogs

The following table summarizes hypothetical ADME data for a series of this compound analogs. This data is illustrative and serves to highlight the key parameters assessed during preclinical drug development.

Compound IDStructureAqueous Solubility (µM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BHuman Liver Microsomal Stability (t½, min)Human Plasma Protein Binding (%)
Analog A R₁=H1500.5> 6085
Analog B R₁=CH₃752.54592
Analog C R₁=Cl208.01598
Analog D R₁=OCH₃1201.25588

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values are required for a definitive assessment.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are foundational for generating the data required for a comparative analysis.

Aqueous Solubility Assay (Thermodynamic)

Purpose: To determine the equilibrium solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.[3]

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO, acetonitrile)

  • Microcentrifuge tubes

  • Shaker incubator

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Add an excess amount of the solid test compound to a microcentrifuge tube containing a known volume of PBS (pH 7.4).[3]

  • Ensure that undissolved solid is visible.

  • Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate organic solvent to prevent precipitation.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS by comparing the response to a standard curve.[3]

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[4][5] This assay helps predict in vivo oral absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[5][6]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.[7]

  • Prepare the dosing solution of the test compound in the transport buffer.

  • To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[7]

  • To measure basolateral to apical (B→A) permeability (for efflux assessment), add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[6][7]

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.[8][9] This assay provides an estimate of a compound's metabolic clearance in the liver.[10]

Materials:

  • Pooled human liver microsomes

  • Test compound and positive control compounds (e.g., midazolam, dextromethorphan)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[9][11]

  • Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction

  • Incubator or water bath at 37°C

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.[11]

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[9][11]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Purpose: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.[12][13]

Materials:

  • Pooled human plasma

  • Test compound

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Spike the test compound into human plasma at the desired concentration.[12]

  • Add the spiked plasma to one chamber of the equilibrium dialysis unit and PBS to the other chamber, separated by the dialysis membrane.[14]

  • Incubate the apparatus at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[13]

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Matrix match the buffer sample with blank plasma and the plasma sample with PBS to ensure accurate quantification.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.[14]

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.

Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound Stock Solution mix Mix Compound and Microsomes in Buffer prep_cpd->mix prep_microsomes Prepare Microsome Working Solution prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance plot->calculate

Caption: Workflow for an in vitro metabolic stability assay.

References

Safety Operating Guide

Proper Disposal of 2-pyridin-3-ylpyrimidine-5-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, synthesized from the safety data sheets of structurally similar compounds.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on data for analogous pyridine and pyrimidine carboxylic acids, this compound should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection (safety glasses or goggles), and face protection.[1][2][3]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4] Use only in a well-ventilated area or outdoors.[2][3][4] Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1][3]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing.[1][2] If on skin, wash with plenty of soap and water.[2][3] If inhaled, move the person to fresh air.[2][3] If swallowed, rinse the mouth and seek medical attention if you feel unwell.[1][3]

Hazard Profile of Structurally Related Compounds

To better understand the potential risks associated with this compound, the following table summarizes the hazard classifications of similar compounds.

CompoundCAS No.Hazard Statements
2-Pyridinecarboxylic acid98-98-6Causes serious eye damage.[1][5]
5-Pyrimidinecarboxylic acid4595-61-3Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]
Pyrimidine-2-carboxylic acid31519-62-7Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4]
2,5-Pyridinedicarboxylic acid100-26-5May cause respiratory irritation.[6]
2-(pyridin-2-yl)pyrimidine-4-carboxylic acidN/AHarmful if swallowed, harmful in contact with skin, harmful if inhaled.[7]

Step-by-Step Disposal Protocol

The primary and consistently recommended method for the disposal of these types of chemical compounds is through an approved waste disposal plant.[1][2][4][5][6]

1. Waste Segregation and Collection:

  • Do Not Mix: Do not mix this compound waste with other waste streams.[4] It should be collected in its pure form or as a solution.

  • Container: Use a designated, sealable, and airtight waste container that is compatible with the chemical.

  • Labeling: Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.

2. Storage of Chemical Waste:

  • Location: Store the waste container in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Keep the waste container away from incompatible materials such as strong oxidizers and acids (especially nitric acid).[8]

  • Ignition Sources: Store away from heat and sources of ignition.[1]

3. Arranging for Disposal:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) office or the designated waste management provider.

  • Documentation: Complete a Chemical Collection Request Form or the equivalent documentation provided by your institution.

  • Collection: Follow the specific procedures for waste pickup or delivery to the designated Waste Accumulation Area.

4. Handling Spills:

  • Small Spills: For small spills, absorb the material with an inert, dry substance and place it in an appropriate, sealed container for disposal as hazardous waste.[8]

  • Large Spills: In the event of a large spill, evacuate and secure the area immediately. Contact your institution's emergency response team or EH&S.[8]

  • Environmental Precautions: Do not let the product enter drains.[4][5][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Chemical Waste A->B C Use Labeled, Compatible Container B->C D Store in Cool, Dry, Ventilated Area C->D Store Securely E Away from Incompatible Materials D->E F Contact EH&S or Waste Vendor E->F Initiate Disposal G Complete Waste Pickup Documentation F->G H Transfer to Approved Waste Facility G->H

Caption: Workflow for the safe disposal of chemical waste.

Disclaimer: This document provides guidance based on available safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's specific waste disposal protocols and local regulations.

References

Personal protective equipment for handling 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-pyridin-3-ylpyrimidine-5-carboxylic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GogglesTightly fitting chemical splash goggles are required to protect against dust particles and splashes.[3] Standard safety glasses are not sufficient.
Face ShieldRecommended when there is a significant risk of splashing.
Skin Protection Lab CoatA fully buttoned lab coat must be worn to protect against skin contact.[4][5]
GlovesChemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[4] Always check the manufacturer's glove compatibility chart.
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate filter (e.g., A-(P2)) should be used when dusts are generated or if working outside of a certified fume hood.[3]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is in a certified chemical fume hood with proper ventilation.[3][4]

    • Confirm that an eyewash station and safety shower are readily accessible.[3][6]

    • Assemble all necessary equipment and materials before handling the compound.

    • Don the required PPE as specified in the table above.

  • Handling the Compound:

    • Handle the solid material carefully to avoid generating dust.[3]

    • Keep the container tightly closed when not in use.[3][4][6]

    • Avoid direct contact with skin, eyes, and clothing.[3][6]

    • Do not eat, drink, or smoke in the laboratory area.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is crucial for laboratory safety and environmental protection.

Spill Response:

  • Small Spills: For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance, sweep it up, and place it in a sealed container for disposal.[5] Avoid generating dust.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact the appropriate emergency response team.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[5]

  • Do not mix with other waste streams.

  • Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 2-pyridin-3-ylpyrimidine- 5-carboxylic acid base_ppe Standard PPE: - Chemical Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves start->base_ppe check_dust Is there a risk of dust generation? check_splash Is there a risk of splashing? check_dust->check_splash No respirator Add Respirator (NIOSH-approved) check_dust->respirator Yes face_shield Add Face Shield check_splash->face_shield Yes proceed Proceed with Handling check_splash->proceed No base_ppe->check_dust respirator->check_splash face_shield->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.